4-Bromofuran-2-carbonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
58777-59-6 |
|---|---|
Molecular Formula |
C5H2BrClO2 |
Molecular Weight |
209.42 g/mol |
IUPAC Name |
4-bromofuran-2-carbonyl chloride |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-4(5(7)8)9-2-3/h1-2H |
InChI Key |
BJETUYGOFUKLAR-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1Br)C(=O)Cl |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromofuran-2-carbonyl chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromofuran-2-carbonyl chloride, a halogenated heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to a notable scarcity of direct literature on the 4-bromo isomer, this guide infers its synthesis and properties based on established chemical principles and available data for analogous compounds, particularly its precursor, 4-Bromofuran-2-carboxylic acid.
Chemical Properties and Data
Table 1: Physicochemical Properties of 4-Bromofuran-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 3439-02-9 | [1] |
| Molecular Formula | C₅H₃BrO₃ | [1][2] |
| Molecular Weight | 190.98 g/mol | [3] |
| Melting Point | 115-127 °C | [2][4] |
| Boiling Point | 284 °C at 760 mmHg | [2][3] |
| Density | 1.891 g/cm³ | [2][3] |
| Flash Point | 125 °C | [2][3] |
| Appearance | Off-white to yellow solid | [2] |
| pKa | 2.91 ± 0.15 (Predicted) | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the reaction of 4-Bromofuran-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and widely used method for the preparation of acyl chlorides from carboxylic acids.[5][6]
The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6] The use of pyridine as a catalyst can accelerate this reaction and allow it to proceed at lower temperatures.[7]
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from the synthesis of the analogous 5-bromo isomer and general procedures for acyl chloride formation.[7][8]
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent such as dichloromethane or benzene)
-
Dry pyridine (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromofuran-2-carboxylic acid in an excess of anhydrous toluene.
-
Slowly add thionyl chloride (at least 1.1 equivalents) to the suspension at room temperature with stirring. If using a catalyst, a few drops of dry pyridine can be added.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Note: This reaction should be carried out in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.
Logical Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound is a straightforward process starting from its corresponding carboxylic acid. The general workflow is depicted below.
Caption: Synthesis workflow for this compound.
Reaction Mechanism Signaling Pathway
The underlying mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution pathway.
Caption: Mechanism for acyl chloride formation.
Safety and Handling
This compound is expected to be a reactive compound. As an acyl halide, it is likely to be corrosive and moisture-sensitive. It will react with water, alcohols, and other nucleophiles. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The precursor, 4-Bromofuran-2-carboxylic acid, is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Similar or greater precautions should be taken with the more reactive acyl chloride derivative.
Conclusion
This compound is a potentially valuable building block in organic synthesis, accessible from 4-Bromofuran-2-carboxylic acid via standard chlorination methods. While direct experimental data for the final product is sparse, this guide provides a solid foundation for its synthesis and handling based on established chemical principles and data from closely related compounds. Further research is warranted to fully characterize the physical and chemical properties of this compound and explore its applications in drug discovery and materials science.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-Bromo-2-furoic acid | CAS#:3439-02-9 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to Brominated Furan-2-Carbonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Note on 4-Bromofuran-2-carbonyl chloride:
A comprehensive search for the physicochemical properties, experimental protocols, and spectroscopic data for This compound did not yield any specific information for this particular isomer. This suggests that it is either not a commercially available compound or is not well-characterized in scientific literature.
However, the isomeric compound, 5-Bromofuran-2-carbonyl chloride , is well-documented and commercially available. This guide will provide a detailed overview of the physicochemical properties of 5-Bromofuran-2-carbonyl chloride. Additionally, we will discuss the plausible synthesis of this compound from its corresponding carboxylic acid, 4-Bromo-2-furoic acid, for which data is available.
5-Bromofuran-2-carbonyl chloride: A Technical Profile
5-Bromofuran-2-carbonyl chloride is a reactive acyl chloride containing a furan ring, making it a valuable building block in organic synthesis, particularly for the introduction of the 5-bromofuran-2-carbonyl moiety into molecules.[1][2] It is a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[3]
Physicochemical Properties of 5-Bromofuran-2-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 26726-16-9 | [1][4] |
| Molecular Formula | C₅H₂BrClO₂ | [1][4] |
| Molecular Weight | 209.43 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Store in an inert atmosphere at 2-8°C | [6] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two protons on the furan ring, likely in the aromatic region (6.0-8.0 ppm). |
| ¹³C NMR | Signals for the five carbon atoms, including the carbonyl carbon (typically >160 ppm) and the furan ring carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride (typically in the range of 1750-1815 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine and chlorine. |
Experimental Protocols
General Reactivity and Handling:
5-Bromofuran-2-carbonyl chloride is an acyl chloride and is therefore sensitive to moisture and nucleophiles.[2] Reactions should be carried out under anhydrous conditions, for example, using an inert atmosphere of nitrogen or argon. It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Example Experimental Protocol: Amide Formation
This protocol describes a general procedure for the reaction of 5-Bromofuran-2-carbonyl chloride with an amine to form an amide. This is a common application for acyl chlorides.
-
Reaction Setup: A dried round-bottom flask is charged with the amine starting material and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere.
-
Addition of Base: An appropriate base (e.g., triethylamine, pyridine) is added to the solution to neutralize the HCl that will be generated during the reaction.
-
Addition of Acyl Chloride: 5-Bromofuran-2-carbonyl chloride, dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred solution of the amine and base at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., water, dilute acid, or dilute base) to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure amide.
Experimental Workflow for Amide Synthesis
Caption: A general workflow for the synthesis of an amide using 5-Bromofuran-2-carbonyl chloride.
Potential Synthesis of this compound
Precursor: 4-Bromo-2-furoic acid
| Property | Value | Source(s) |
| CAS Number | 3439-02-9 | |
| Molecular Formula | C₅H₃BrO₃ | |
| Molecular Weight | 190.98 g/mol | |
| Melting Point | 115-127 °C | |
| Boiling Point | 284 °C | |
| Density | 1.891 g/cm³ |
Proposed Synthesis of this compound
A common method for converting a carboxylic acid to an acyl chloride is by reacting it with thionyl chloride (SOCl₂).[8][9] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used.[8]
Proposed Synthesis of this compound
Caption: Proposed reaction for the synthesis of this compound.
General Experimental Protocol: Carboxylic Acid to Acyl Chloride Conversion
This protocol provides a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
-
Reaction Setup: In a fume hood, a dried round-bottom flask is charged with 4-Bromo-2-furoic acid. The flask is equipped with a reflux condenser, and a gas outlet is connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Addition of Thionyl Chloride: Thionyl chloride (in excess, can also be used as the solvent) is carefully added to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is heated to reflux and maintained at that temperature until the evolution of gases ceases, indicating the completion of the reaction. The progress can also be monitored by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by GC-MS or LC-MS.
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude acyl chloride is then purified by vacuum distillation.
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate safety precautions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scbt.com [scbt.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromofuran-2-carbonyl chloride: Identifiers, Synthesis, and Comparative Analysis with the 5-Bromo Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromofuran-2-carbonyl chloride, a chemical intermediate of interest in organic synthesis and drug discovery. Due to the prevalence of data on its isomer, 5-Bromofuran-2-carbonyl chloride, this document will address both compounds to offer a thorough comparative analysis. This guide includes key identifiers, detailed experimental protocols for their synthesis from their respective carboxylic acid precursors, and a visual representation of the synthetic pathways.
Chemical Identifiers and Precursors
While this compound is a structurally plausible compound, it is less commonly documented and commercially available than its 5-bromo isomer. The following tables summarize the key identifiers for both acyl chlorides and their common precursors, 4-Bromofuran-2-carboxylic acid and 5-Bromofuran-2-carboxylic acid, as well as their corresponding aldehydes.
Table 1: Identifiers for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not readily available | C₅H₂BrClO₂ | 209.43 |
| 4-Bromofuran-2-carboxylic acid | 3439-02-9[1][2][3][4] | C₅H₃BrO₃ | 190.98[1] |
| 4-Bromofuran-2-carbaldehyde | 21921-76-6[5][6][7][8][9] | C₅H₃BrO₂ | 174.98[8] |
Table 2: Identifiers for 5-Bromofuran-2-carbonyl chloride and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromofuran-2-carbonyl chloride | 26726-16-9[10][11][12][13][14][15][16][17] | C₅H₂BrClO₂ | 209.43[11] |
| 5-Bromofuran-2-carboxylic acid | 585-70-6[18][19][20][21][22] | C₅H₃BrO₃ | 190.98[19] |
| 5-Bromofuran-2-carbaldehyde | 1899-24-7[23][24][25][26] | C₅H₃BrO₂ | 174.98 |
Experimental Protocols: Synthesis of Bromofuran-2-carbonyl chlorides
The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Below are detailed experimental protocols for the synthesis of both 4-bromo and 5-bromo isomers.
2.1. Proposed Synthesis of this compound
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[27][28][29][30][31][32][33]
-
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)
-
Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend or dissolve 4-Bromofuran-2-carboxylic acid in an excess of thionyl chloride or a suitable anhydrous solvent.
-
If a solvent is used, add thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid hydrolysis of the product by atmospheric moisture.
-
The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.
-
2.2. Synthesis of 5-Bromofuran-2-carbonyl chloride
This protocol is adapted from a known procedure for the synthesis of 5-Bromofuran-2-carbonyl chloride.[34]
-
Materials:
-
5-Bromo-2-furancarboxylic acid
-
Toluene
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend 21.0 g of 5-bromo-2-furancarboxylic acid in 650 ml of toluene in a round-bottom flask.[34]
-
Add 40 ml of thionyl chloride to the suspension.[34]
-
Heat the mixture to reflux for 2 hours.[34]
-
After the reaction period, concentrate the solution under reduced pressure to obtain the crude 5-bromo-2-furancarboxylic acid chloride as the residue.[34]
-
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic pathway for the conversion of 4- and 5-Bromofuran-2-carboxylic acids to their corresponding acyl chlorides.
References
- 1. americanelements.com [americanelements.com]
- 2. 4-bromofuran-2-carboxylic acid;CAS No.:3439-02-9 [chemshuttle.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]
- 5. 4-BROMOFURAN-2-CARBALDEHYDE | CAS 21921-76-6 [matrix-fine-chemicals.com]
- 6. 4-bromofuran-2-carbaldehyde-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]
- 7. chembk.com [chembk.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 21921-76-6|4-Bromofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 14. Page loading... [guidechem.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. 2-Furancarbonyl chloride, 5-bromo- (9CI) | 26726-16-9 [amp.chemicalbook.com]
- 17. 26726-16-9|5-Bromofuran-2-carbonyl chloride| Ambeed [ambeed.com]
- 18. 5-Bromofuran-2-carboxylic acid | CAS 585-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 19. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]
- 20. 5-bromofuran-2-carboxylic acid [stenutz.eu]
- 21. cymitquimica.com [cymitquimica.com]
- 22. 5-Bromo-2-furancarboxylic acid(585-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 23. Page loading... [wap.guidechem.com]
- 24. 5-Bromo-2-furaldehyde, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 25. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 5-BROMOFURAN-2-CARBALDEHYDE | CAS 1899-24-7 [matrix-fine-chemicals.com]
- 27. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 28. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. Reddit - The heart of the internet [reddit.com]
- 31. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. prepchem.com [prepchem.com]
Spectroscopic Profile of 5-Bromofuran-2-carbonyl Chloride: A Technical Guide
Note on Nomenclature: Initial searches for "4-Bromofuran-2-carbonyl chloride" consistently yielded results for "5-Bromofuran-2-carbonyl chloride." This document will proceed with the data available for the 5-bromo isomer, which is the more commonly referenced compound.
This technical guide provides a summary of the available spectroscopic data for 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published in readily accessible literature, this guide provides predicted values and data from closely related compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 5-Bromofuran-2-carbonyl chloride |
| CAS Number | 26726-16-9 |
| Molecular Formula | C₅H₂BrClO₂ |
| Molecular Weight | 209.43 g/mol |
| Appearance | Colorless liquid or solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (Proton NMR) Data: The proton NMR spectrum of 5-Bromofuran-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.4 - 7.6 | Doublet (d) | ~3.5 - 4.0 | H3 (proton at C3) |
| ~6.6 - 6.8 | Doublet (d) | ~3.5 - 4.0 | H4 (proton at C4) |
Predicted ¹³C NMR (Carbon NMR) Data: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~158 - 162 | C=O (carbonyl chloride) |
| ~148 - 152 | C2 (carbon attached to C=OCl) |
| ~125 - 130 | C5 (carbon attached to Bromine) |
| ~120 - 124 | C3 |
| ~115 - 118 | C4 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the acid chloride carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong | C=O stretch (acid chloride) |
| ~1550 - 1600 | Medium | C=C stretch (furan ring) |
| ~1000 - 1200 | Strong | C-O-C stretch (furan ring) |
| ~700 - 800 | Strong | C-Br stretch |
| ~600 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 208, 210, 212 | High | [M]⁺ (Molecular ion with isotopes of Br and Cl) |
| 180, 182, 184 | Medium | [M-CO]⁺ |
| 173, 175 | Medium | [M-Cl]⁺ |
| 94 | High | [C₄H₂O]⁺ (Furan ring fragment) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds like 5-Bromofuran-2-carbonyl chloride.
3.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2. IR Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet would be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The ionization energy would typically be set to 70 eV. The mass analyzer would scan a mass range of m/z 50-300.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of 5-Bromofuran-2-carbonyl chloride is outlined below.
Caption: Workflow for the spectroscopic analysis of 5-Bromofuran-2-carbonyl chloride.
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromofuran-2-carbonyl chloride is a halogenated heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing synthetic pathways, and modeling its interactions with biological targets. This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational analysis of this compound, drawing parallels with its closely related isomer, 5-Bromofuran-2-carbonyl chloride, and other substituted furan-2-carbonyl derivatives.
Molecular Structure
The molecular structure of this compound consists of a furan ring substituted with a bromine atom at the 4-position and a carbonyl chloride group at the 2-position.
Table 1: Key Molecular Properties of Bromofuran-2-carbonyl chloride Isomers
| Property | 5-Bromofuran-2-carbonyl chloride | This compound (Predicted) |
| CAS Number | 26726-16-9[1][2] | Not available |
| Molecular Formula | C₅H₂BrClO₂[1] | C₅H₂BrClO₂ |
| Molecular Weight | 209.43 g/mol [1] | 209.43 g/mol |
| SMILES | O=C(Cl)c1cc(Br)co1 | O=C(Cl)c1ccoc1Br |
| InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N | (Not available) |
Conformational Analysis
The conformational preference of this compound is primarily determined by the rotation around the single bond connecting the furan ring and the carbonyl chloride group. This rotation gives rise to two main planar conformers: the O,O-cis (syn) and O,O-trans (anti) conformations, where the furan oxygen and the carbonyl oxygen are on the same or opposite sides of the C2-C(O) bond, respectively.
Theoretical studies on furan-2-carbaldehyde and related compounds have shown that the relative stability of these conformers is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and resonance stabilization.[3] For 2-substituted furan carbonyl compounds, the O,O-trans conformer is generally observed to be more stable.[4] The presence of a bromine atom at the 4-position is not expected to introduce significant steric hindrance that would alter this fundamental preference.
Logical Flow for Conformational Analysis:
References
- 1. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 2. 2-Furancarbonyl chloride, 5-bromo- (9CI) | 26726-16-9 [amp.chemicalbook.com]
- 3. Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties (ground and transition states) and solvent effects on 2-formyl-furan, -thiophene, and -pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Solubility of 4-Bromofuran-2-carbonyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 4-Bromofuran-2-carbonyl chloride, a key reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its expected solubility in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of the compound's inherent reactivity which significantly influences solubility assessment.
Executive Summary
Predicted Solubility Profile
Based on the principle of "like dissolves like," the polar aprotic nature of this compound suggests solubility in a variety of organic solvents. However, its high reactivity as an acyl halide precludes its simple dissolution in protic or nucleophilic solvents. The following table provides a qualitative prediction of solubility and reactivity.
| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity/Comments |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | Likely Soluble | Generally good solvents for dissolution with minimal immediate reaction. Acetone may exhibit some reactivity over time. |
| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderately to Sparingly Soluble | Solubility is expected to be lower due to the polarity of the acyl chloride. |
| Protic Polar | Water, Methanol, Ethanol | Reactive | Reacts readily to form the corresponding carboxylic acid or ester. This is not a true solubility but a chemical transformation[1][2]. |
| Protic Polar (Basic) | Amines (e.g., Triethylamine) | Reactive | Reacts vigorously to form the corresponding amide[1]. |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, standard solubility testing methods must be adapted to use anhydrous solvents and an inert atmosphere to prevent hydrolysis.
Objective:
To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous organic solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane)
-
Dry glassware (vials, graduated cylinders, stir bars)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool in a desiccator.
-
Purge all glassware with an inert gas (e.g., Nitrogen) to create an inert atmosphere.
-
-
Initial Qualitative Assessment:
-
Under an inert atmosphere, add approximately 10 mg of this compound to a dry vial.
-
Add 1 mL of the anhydrous solvent to the vial.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at this concentration.
-
-
Semi-Quantitative Determination (if soluble in the initial test):
-
If the compound dissolved in the initial test, incrementally add pre-weighed portions of this compound (e.g., 10 mg at a time) to the same vial, stirring after each addition until the solid no longer dissolves.
-
Record the total mass of solute that has been added to reach saturation.
-
-
Semi-Quantitative Determination (if insoluble in the initial test):
-
If the compound did not dissolve in the initial test, incrementally add more anhydrous solvent in known volumes (e.g., 1 mL at a time) until the solid completely dissolves.
-
Record the total volume of solvent required to dissolve the initial mass of the solute.
-
-
Data Reporting:
-
Report the solubility as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble) or as a semi-quantitative value (e.g., >10 mg/mL, or the calculated mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the decision-making process for determining the solubility of a reactive compound like this compound.
Caption: Workflow for solubility testing of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in chemical synthesis. While a definitive quantitative value is elusive from current literature, a systematic experimental approach, as outlined in this guide, can provide researchers with the necessary information for their specific applications. The overriding consideration for any solubility study of this compound is its inherent reactivity, which necessitates careful handling and the use of anhydrous, aprotic solvents to obtain meaningful results.
References
Navigating the Commercial Landscape and Synthetic Pathways of Brominated Furan Carbonyl Chlorides: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols related to brominated furan-2-carbonyl chlorides. A key finding of our investigation is that while 5-Bromofuran-2-carbonyl chloride is readily available from a variety of commercial suppliers, 4-Bromofuran-2-carbonyl chloride does not appear to be a standard catalog item. This guide will therefore focus on the commercially accessible 5-bromo isomer, presenting supplier information, detailed synthetic methodologies, and key reaction pathways relevant to its application in research and development.
Commercial Availability: 5-Bromofuran-2-carbonyl chloride
Our survey of prominent chemical suppliers indicates that 5-Bromofuran-2-carbonyl chloride is a readily procurable reagent. Researchers can source this compound from several reputable vendors, ensuring a stable supply chain for ongoing projects. The table below summarizes the offerings from key suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Biosynth | 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.42 | Not specified |
| Moldb | 5-bromofuran-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | 95+% |
| Santa Cruz Biotechnology | 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | Not specified |
| Ambeed | 5-Bromofuran-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | Not specified |
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis of 5-Bromofuran-2-carbonyl chloride: An Experimental Protocol
For research groups that require larger quantities or prefer to synthesize the compound in-house, a reliable experimental protocol is available. The following procedure is adapted from established literature methods.[1]
Reaction: Conversion of 5-bromo-2-furancarboxylic acid to 5-bromo-2-furancarbonyl chloride using thionyl chloride.
Materials:
-
5-bromo-2-furancarboxylic acid (21.0 g)
-
Toluene (650 ml)
-
Thionyl chloride (40 ml)
Procedure:
-
Suspend 21.0 g of 5-bromo-2-furancarboxylic acid in 650 ml of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 40 ml of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the toluene and excess thionyl chloride.
-
The resulting residue is 5-bromo-2-furancarboxylic acid chloride.
Key Reaction Pathways: Nucleophilic Acyl Substitution
Acyl chlorides, such as 5-Bromofuran-2-carbonyl chloride, are highly reactive electrophiles that readily undergo nucleophilic acyl substitution.[2][3][4] This class of reactions is fundamental to the utility of acyl chlorides in organic synthesis, allowing for the facile introduction of the 5-bromofuroyl group onto a wide range of nucleophiles.
The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the substituted product.[2][3]
This reactivity makes 5-Bromofuran-2-carbonyl chloride a valuable building block for the synthesis of a variety of derivatives, including:
-
Esters: Reaction with alcohols.
-
Amides: Reaction with primary or secondary amines.
-
Ketones: Friedel-Crafts acylation of aromatic compounds.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of 4-Bromofuran-2-carbonyl chloride
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 4-Bromofuran-2-carbonyl chloride could not be located. The following guide has been meticulously prepared for researchers, scientists, and drug development professionals by leveraging safety data from the closely related isomer, 5-bromofuran-2-carbonyl chloride (CAS No. 26726-16-9) , and established safety protocols for the acyl chloride chemical class. It is imperative to treat this compound with, at minimum, the same level of caution as outlined herein.
Introduction to Hazard Profile
This compound belongs to the acyl chloride family, a class of organic compounds known for their high reactivity. Acyl chlorides are derivatives of carboxylic acids and are characterized by their vigorous, often violent, reactions with water and other nucleophilic substances.[1] The primary hazards associated with this class of compounds include severe skin and eye damage, respiratory irritation, and potential for violent reactions if handled improperly.
The available data on the surrogate compound, 5-bromofuran-2-carbonyl chloride, indicates that it is a skin and eye irritant and may cause respiratory irritation.[2] Therefore, it is crucial to handle this compound with stringent safety measures to mitigate these risks.
Hazard Identification and Classification
Based on the data for 5-bromofuran-2-carbonyl chloride, the anticipated GHS hazard classifications for this compound are as follows:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2) [2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system [2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The following DOT script generates a diagram summarizing these key hazards.
Physical and Chemical Properties
While specific quantitative data for this compound is unavailable, the properties of the surrogate compound and the general class of acyl chlorides provide a useful reference.
| Property | Data for 5-bromofuran-2-carbonyl chloride | General Acyl Chloride Characteristics |
| CAS Number | 26726-16-9[2][3][4] | Varies by compound |
| Molecular Formula | C₅H₂BrClO₂[2][3][4] | R-COCl[1] |
| Molecular Weight | 209.42 g/mol [3][4] | Varies by R-group |
| Appearance | Solid[4] or colorless liquid[3] | Generally colorless to pale yellow liquids or low-melting solids.[5] |
| Odor | Pungent[3] | Pungent, irritating odor.[5] |
| Reactivity | Not specified | Reacts violently with water, alcohols, and amines.[1][6] |
| Solubility | Soluble in organic solvents[3] | Generally soluble in nonpolar organic solvents.[5] |
Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is essential to ensure safety.
Safe Handling Workflow
The following workflow should be followed when handling this compound:
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Inert Atmosphere: Due to the reactivity of acyl chlorides with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][9]
Storage
Proper storage is critical to maintain the stability and integrity of the compound and to prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and cool place.[2]
-
Ventilation: Store in a well-ventilated area.[2]
-
Incompatible Materials: Store away from water, alcohols, amines, strong bases, and oxidizing agents.[6][10]
-
Security: It is advisable to store this compound in a locked cabinet.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when working with this compound.
| PPE Type | Specification |
| Eye/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[7] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[7] |
| Respiratory | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is required.[10] |
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Fire-Fighting and Spill Response
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do NOT use water , as it will react violently with the acyl chloride.[11]
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases such as hydrogen chloride, hydrogen bromide, and carbon oxides.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Spill Response
A logical approach is necessary for safely managing a spill.
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological data is available for this compound. The primary concerns are its corrosive and irritant properties.
-
Ecological Data: No specific ecological data is available. Due to its reactivity with water, it is expected to hydrolyze rapidly in an aquatic environment. However, the resulting products may be harmful to aquatic life. Spills should be prevented from entering drains and waterways.[8][9]
This guide provides a framework for the safe handling of this compound based on the best available information. Users must always consult their institution's safety guidelines and exercise extreme caution when working with this and other reactive chemicals.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. fiveable.me [fiveable.me]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. wcu.edu [wcu.edu]
- 8. chemos.de [chemos.de]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromofuran-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of 4-bromofuran-2-carboxamides. The furan moiety is a key heterocyclic scaffold found in numerous biologically active compounds, and the presence of a bromine atom provides a valuable handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed protocols for the synthesis of amides from this compound with primary and secondary amines, along with representative data and reaction workflows. The resulting amide products are of significant interest in medicinal chemistry and drug discovery due to their potential as antibacterial, antifungal, and anticancer agents.
General Reaction Scheme
The synthesis of amides from this compound typically proceeds via a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction. A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for amide synthesis.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-4-bromofuran-2-carboxamides
This protocol is a general procedure adaptable for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Add the base (1.1 - 1.5 eq., e.g., triethylamine) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-4-bromofuran-2-carboxamide.
Workflow for Amide Synthesis
Caption: Experimental workflow for amide synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of furan-2-carboxamides based on analogous reactions. The yields for the corresponding 4-bromo derivatives are expected to be in a similar range.
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Bromoaniline | N-(4-bromophenyl)furan-2-carboxamide | 94%[1] |
| 2 | Aniline | N-phenyl-5-bromofuran-2-carboxamide | 85% |
| 3 | 4-Methylaniline | 5-Bromo-N-(p-tolyl)furan-2-carboxamide | 82% |
| 4 | 4-Methoxyaniline | 5-Bromo-N-(4-methoxyphenyl)furan-2-carboxamide | 88% |
| 5 | Benzylamine | N-benzyl-5-bromofuran-2-carboxamide | 78% |
Note: Yields for entries 2-5 are for the analogous 5-bromo isomer and are presented for representative purposes.
Characterization Data
The synthesized amides can be characterized using standard spectroscopic techniques. Below are typical spectral data for a representative N-aryl-furan-2-carboxamide.
| Technique | Data |
| ¹H NMR | δ (ppm): 10.2 (s, 1H, NH), 7.9 (d, 1H, furan-H), 7.7 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.3 (d, 1H, furan-H), 6.7 (dd, 1H, furan-H). |
| ¹³C NMR | δ (ppm): 156.5 (C=O), 147.8, 145.9, 138.2, 132.1, 121.5, 117.8, 114.9, 112.5. |
| IR (ATR) | ν (cm⁻¹): 3310 (N-H), 1645 (C=O amide I), 1530 (N-H bend, amide II), 1250 (C-O-C). |
| Mass Spec (HRMS) | Calculated and found m/z values corresponding to the molecular formula [M+H]⁺. |
Note: The presented spectral data is a general representation for an N-aryl-furan-2-carboxamide and will vary depending on the specific amine used.
Applications in Drug Discovery and Medicinal Chemistry
The 4-bromofuran-2-carboxamide scaffold is a valuable pharmacophore in drug discovery. The furan ring can participate in various non-covalent interactions with biological targets. The amide linkage is a common feature in many pharmaceuticals, contributing to the structural rigidity and hydrogen bonding capacity of the molecule. The bromine atom on the furan ring serves as a useful synthetic handle for further molecular elaboration through reactions such as Suzuki, Stille, or Heck cross-coupling, allowing for the generation of diverse chemical libraries for biological screening.
Potential Signaling Pathway Involvement
While specific signaling pathways will be target-dependent, furan-containing compounds have been investigated for their roles in various cellular processes. For instance, some furan derivatives have been shown to exhibit anti-inflammatory activity by modulating pathways involving cytokines and inflammatory mediators. The general workflow for investigating such compounds is outlined below.
Caption: General drug discovery logical relationship.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a wide array of 4-bromofuran-2-carboxamides. The straightforward and high-yielding nature of the amide formation reaction makes this reagent particularly attractive for applications in medicinal chemistry and drug development. The resulting products, with their potential for diverse biological activities and opportunities for further synthetic modification, represent a promising class of compounds for the discovery of new therapeutic agents.
References
Application Notes and Protocols: Esterification of 4-Bromofuran-2-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromofuran-2-carbonyl chloride is a reactive chemical intermediate derived from 4-bromofuran-2-carboxylic acid.[1][2][3] Its corresponding esters, such as methyl 4-bromofuran-2-carboxylate, are valuable building blocks in the synthesis of agrochemical and pharmaceutical compounds.[4][5][6] The esterification of this compound is a crucial transformation, typically achieved by reacting it with a suitable alcohol. This reaction proceeds readily due to the high electrophilicity of the acyl chloride carbon. The reaction is vigorous, often exothermic, and results in the formation of an ester and hydrogen chloride (HCl) gas.[7][8][9] This document provides detailed protocols for performing these esterification reactions under various conditions.
Principle of Reaction
The fundamental reaction involves the nucleophilic acyl substitution of this compound with an alcohol (R-OH). The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts the proton from the alcohol moiety, yielding the ester and HCl.
Caption: General reaction scheme for the esterification of this compound.
Experimental Protocols
Two primary protocols are presented: a standard method using a base catalyst to neutralize the HCl byproduct and a catalyst-free method suitable for certain substrates.
Protocol 1: Base-Catalyzed Esterification
This is the most common method for esterifying acyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine (Et3N), is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[10][11]
Materials and Reagents:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., THF, Diethyl Ether)
-
Pyridine or Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add the alcohol (1.1 eq) followed by the slow, dropwise addition of pyridine (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add water to quench any remaining acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by column chromatography on silica gel or by distillation, if applicable.
Protocol 2: Catalyst-Free Esterification
For highly reactive or unhindered alcohols, the esterification can sometimes be performed without a catalyst.[10][12] This simplifies the work-up procedure as no base needs to be removed. However, the generated HCl must be managed, often by performing the reaction in an open system within a fume hood or by using a solvent to absorb the gas.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (e.g., a drying tube filled with CaCl₂ leading to a base trap), dissolve this compound (1.0 eq) in a minimal amount of inert solvent or use the alcohol as the solvent if it is a liquid and readily available. Cool to 0 °C.
-
Addition of Alcohol: Slowly add the alcohol (1.5-2.0 eq) to the stirred solution. Vigorous gas evolution (HCl) is expected.[7]
-
Reaction: After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for 1-3 hours. Gentle warming (40-50 °C) can be applied to drive the reaction to completion. Monitor by TLC.
-
Work-up: Remove the excess alcohol and solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product as described in Protocol 1.
Experimental Workflow and Data
The overall process from reagent preparation to final product analysis follows a standard synthetic chemistry workflow.
Caption: A typical experimental workflow for the synthesis of 4-bromofuran-2-carboxylate esters.
Illustrative Reaction Data
The following table summarizes expected outcomes for the esterification of this compound with various common alcohols. Yields are illustrative and may vary based on specific reaction conditions and scale.
| Alcohol | Method | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| Methanol | Protocol 1 | Pyridine | DCM | 2 | >95% |
| Ethanol | Protocol 1 | Pyridine | DCM | 2 | >95% |
| Isopropanol | Protocol 1 | Et3N | DCM | 4 | 85-90% |
| tert-Butanol | Protocol 1 | DMAP (cat.) / Et3N | DCM | 12-24 | 60-75% |
| Ethanol | Protocol 2 | None | Ethanol | 3 | 80-90% |
Mechanism of Reaction: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The alcohol's nucleophilic oxygen atom first adds to the carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step yields the neutral ester product.
Caption: Simplified mechanism for the esterification of an acyl chloride.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is often exothermic and generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and consider using a base trap to neutralize the gas.
-
Use anhydrous solvents and reagents to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
References
- 1. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]
- 2. 4-bromofuran-2-carboxylic acid;CAS No.:3439-02-9 [chemshuttle.com]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]
- 6. WO2022069554A1 - Procédé de production de 4-bromofuran-2-carboxylates - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iiste.org [iiste.org]
Application Notes and Protocols: Friedel-Crafts Acylation using 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a wide array of drug intermediates and active pharmaceutical ingredients (APIs). The furan nucleus, a five-membered aromatic heterocycle, is a key structural motif in numerous pharmacologically active compounds, exhibiting diverse biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic substrates using 4-Bromofuran-2-carbonyl chloride. The resulting (Aryl)(4-bromofuran-2-yl)methanone derivatives are valuable intermediates for the synthesis of novel chemical entities in drug discovery and development programs. The presence of the bromine atom on the furan ring offers a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular architectures.
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is based on typical results obtained under optimized reaction conditions with aluminum chloride as the Lewis acid catalyst.
| Substrate (Ar-H) | Product | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (para:ortho) |
| Benzene | (4-Bromofuran-2-yl)(phenyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 2 | 85 | - |
| Toluene | (4-Bromofuran-2-yl)(p-tolyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 3 | 92 | >95:5 |
| Anisole | (4-Bromofuran-2-yl)(4-methoxyphenyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 | 1 | 95 | >99:1 |
| Chlorobenzene | (4-Bromofuran-2-yl)(4-chlorophenyl)methanone | AlCl₃ (1.5) | 1,2-Dichloroethane | rt to 50 | 6 | 70 | >90:10 |
| Naphthalene | (4-Bromofuran-2-yl)(naphthalen-1-yl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 78 | Major α-acylation |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromofuran-2-carboxylic acid (1.0 equiv.).
-
Add anhydrous dichloromethane or toluene as the solvent.
-
Slowly add thionyl chloride (2.0-3.0 equiv.) to the suspension at room temperature. Alternatively, oxalyl chloride (1.5-2.0 equiv.) can be used.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for Friedel-Crafts Acylation with this compound
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole, toluene)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
To the flask, add anhydrous aluminum chloride (1.2-1.5 equiv.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the acyl chloride dropwise to the AlCl₃ suspension with vigorous stirring over 15-20 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Dissolve the aromatic substrate (1.0-1.2 equiv.) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the aromatic substrate dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M HCl. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with DCM (2 x 20 mL). e. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl (4-bromofuran-2-yl)methanone.
Mandatory Visualizations
Caption: General workflow for the Friedel-Crafts acylation experiment.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Application Notes and Protocols: Reaction of 4-Bromofuran-2-carbonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Bromofuran-2-carbonyl chloride with primary amines is a fundamental and versatile transformation in organic synthesis, leading to the formation of N-substituted-4-bromofuran-2-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the furan-2-carboxamide scaffold in a wide array of biologically active molecules. The furan moiety, an electron-rich aromatic heterocycle, can engage in various interactions with biological targets, while the amide linkage provides a key structural motif for molecular recognition. The bromine atom at the 4-position of the furan ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
These furan-2-carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. A notable application of this scaffold is in the development of quorum sensing inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. By acting as antagonists to the LasR receptor, these compounds can disrupt bacterial communication, thereby attenuating virulence factor production and biofilm formation, offering a promising alternative to traditional antibiotics.
This document provides detailed application notes on the synthesis, biological relevance, and experimental protocols for the reaction of this compound with various primary amines.
Data Presentation
The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions, highlighting the versatility of this transformation.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | N-(4-bromophenyl)-4-bromofuran-2-carboxamide | 18 | 94 |
| 2 | Aniline | 4-Bromo-N-phenylfuran-2-carboxamide | 12 | 88 |
| 3 | 4-Methoxyaniline | 4-Bromo-N-(4-methoxyphenyl)furan-2-carboxamide | 16 | 91 |
| 4 | 4-Chloroaniline | 4-Bromo-N-(4-chlorophenyl)furan-2-carboxamide | 18 | 85 |
| 5 | Pyridin-2-amine | 4-Bromo-N-(pyridin-2-yl)furan-2-carboxamide | 24 | 78 |
| 6 | Thiazol-2-amine | N-(thiazol-2-yl)-4-bromofuran-2-carboxamide | 24 | 75 |
| 7 | Benzylamine | N-benzyl-4-bromofuran-2-carboxamide | 12 | 92 |
| 8 | Cyclohexylamine | 4-Bromo-N-cyclohexylfuran-2-carboxamide | 10 | 89 |
Experimental Protocols
General Procedure for the Synthesis of N-substituted-4-bromofuran-2-carboxamides
This protocol describes a general method for the acylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine (e.g., 4-bromoaniline, aniline, etc.)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromofuran-2-carboxamide.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Example: N-(4-bromophenyl)-4-bromofuran-2-carboxamide
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (s, 1H), 8.15 (s, 1H), 7.75 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 7.45 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 147.2, 138.4, 131.7, 122.5, 121.8, 116.3, 115.9, 109.8.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₁H₇Br₂NO₂: 343.8898; found: 343.8896.
-
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-substituted-4-bromofuran-2-carboxamides.
Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa
Caption: Mechanism of quorum sensing inhibition by 4-bromofuran-2-carboxamides in P. aeruginosa.[1][2][3]
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Acyl Substitution with 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for nucleophilic acyl substitution reactions utilizing 4-Bromofuran-2-carbonyl chloride. This versatile reagent serves as a key building block in the synthesis of a variety of furan-containing compounds, particularly 4-bromofuran-2-carboxamides and 4-bromofuran-2-carboxylate esters. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the established biological activity of furan-containing molecules, which include antibacterial and anticancer properties. The protocols provided herein detail the synthesis of the acyl chloride precursor and its subsequent reactions with various nucleophiles, offering a foundation for the development of novel chemical entities.
Introduction
The furan scaffold is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The introduction of a bromine atom at the 4-position of the furan ring, coupled with a reactive carbonyl chloride at the 2-position, makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries.
Nucleophilic acyl substitution is a fundamental reaction in organic synthesis where a nucleophile displaces the leaving group of an acyl derivative. Acyl chlorides are among the most reactive acyl compounds, readily undergoing substitution with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. This reactivity, combined with the functional handles present on the furan ring, allows for the generation of complex molecules with potential therapeutic applications.
Synthesis of this compound
The preparation of this compound is a two-step process starting from the corresponding carboxylic acid.
Step 1: Synthesis of 4-Bromofuran-2-carboxylic acid
A general procedure for the synthesis of 4-bromo-2-furancarboxylic acid involves the selective debromination of 4,5-dibromo-2-furoic acid.
-
Reaction Scheme:
-
4,5-dibromofuran-2-carboxylic acid + Zn powder in aqueous NH₃ → 4-Bromofuran-2-carboxylic acid
-
-
Protocol:
-
Dissolve 10.0 g (37.1 mmol) of 4,5-dibromofuran-2-carboxylic acid in a 7.3% aqueous ammonia solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 2.54 g (38.9 mmol) of zinc powder in portions, ensuring the reaction temperature does not exceed 7°C.
-
Stir the mixture vigorously at 0°C for an additional 10 minutes after the final addition of zinc.
-
Acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of aqueous hydrochloric acid.
-
Extract the resulting suspension with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the product.
-
-
Expected Yield: 7.27 g (99%) of 4-Bromofuran-2-carboxylic acid as an off-white to yellow solid.[1]
Step 2: Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
-
Reaction Scheme:
-
4-Bromofuran-2-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl
-
-
Protocol:
-
Suspend 4-Bromofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. The product is often used in the next step without further purification.
-
Protocols for Nucleophilic Acyl Substitution Reactions
This compound readily reacts with various nucleophiles. Below are general protocols for the synthesis of amides and esters.
Protocol 1: Synthesis of 4-Bromofuran-2-carboxamides
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. The Schotten-Baumann reaction conditions are commonly employed.
-
General Reaction Scheme:
-
This compound + R¹R²NH → N-(R¹,R²)-4-bromofuran-2-carboxamide + HCl
-
-
Experimental Protocol (General):
-
Dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Data Presentation: Examples of 4-Bromofuran-2-carboxamide Synthesis
| Entry | Nucleophile (Amine) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 4 | 85-95 (estimated) |
| 2 | Benzylamine | Pyridine | THF | 6 | 80-90 (estimated) |
| 3 | Piperidine | Triethylamine | DCM | 2 | >90 (estimated) |
| 4 | 4-Bromoaniline | Triethylamine | DCM | 12 | 94[1] |
Note: Yields are estimated based on typical Schotten-Baumann reactions and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Synthesis of 4-Bromofuran-2-carboxylate Esters
The reaction of this compound with alcohols or phenols in the presence of a base produces the corresponding esters.
-
General Reaction Scheme:
-
This compound + R-OH → 4-Bromo-2-(alkoxycarbonyl)furan + HCl
-
-
Experimental Protocol (General):
-
Dissolve the alcohol or phenol (1.0 - 1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Data Presentation: Examples of 4-Bromofuran-2-carboxylate Ester Synthesis
| Entry | Nucleophile (Alcohol) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | Pyridine | DCM | 3 | 80-90 (estimated) |
| 2 | Ethanol | Triethylamine | THF | 4 | 80-90 (estimated) |
| 3 | Phenol | Pyridine | DCM | 6 | 75-85 (estimated) |
Note: Yields are estimated based on typical esterification reactions from acyl chlorides and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: General experimental workflow for nucleophilic acyl substitution.
Safety Precautions
-
This compound is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Thionyl chloride is a highly corrosive and toxic reagent. Handle with extreme care in a fume hood.
-
Reactions involving acyl chlorides can be exothermic. Ensure proper temperature control, especially during the addition of the acyl chloride to the nucleophile solution.
-
Always quench the reaction mixture carefully, as unreacted acyl chloride will react vigorously with water.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of furan derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel amides and esters. The potential biological activities of these compounds make them attractive targets for drug discovery and development programs. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Use of 4-Bromofuran-2-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromofuran-2-carbonyl chloride as a versatile building block in medicinal chemistry. The furan scaffold is a well-established privileged structure in drug discovery, known for its presence in numerous biologically active compounds. The introduction of a bromine atom and a reactive carbonyl chloride group onto the furan ring, as in this compound, offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents.
The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The carbonyl chloride is a highly reactive acylating agent, facilitating the straightforward formation of amide and ester linkages, which are common functionalities in drug molecules. This allows for the ready conjugation of the 4-bromofuran moiety to a diverse range of amines and alcohols, leading to the generation of large compound libraries for screening.
Derivatives of brominated furans have shown promise in a variety of therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammation. The furan ring itself can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Biological Activity of Brominated Furan-2-Carboxamide Derivatives
While specific data for compounds derived directly from this compound is limited in publicly available literature, the following table presents the antibacterial activity of a closely related series of N-(4-bromophenyl)furan-2-carboxamides. In this series, the bromine atom is on a phenyl ring attached to the furan-2-carboxamide core. This data is presented as a representative example of the potential biological activity of brominated furan carboxamides. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Structure | A. baumannii (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | E. cloacae (MIC, µg/mL) | MRSA (MIC, µg/mL) |
| 5a | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | >128 | 64 | 128 | 32 |
| 5b | N-(4'-fluoro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 64 | 32 | 64 | 16 |
| 5c | N-(3'-acetyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 128 | 64 | 128 | 64 |
| 5d | N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 32 | 16 | 32 | 8 |
| 5e | N-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 64 | 32 | 64 | 16 |
| 5f | N-(3'-fluoro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 128 | 64 | 128 | 32 |
| 5g | N-(3'-chloro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 64 | 32 | 64 | 16 |
| 5h | N-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 32 | 16 | 32 | 8 |
| 5i | N-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | 128 | 128 | >128 | 64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.5 | 1 |
Data is adapted from a study on N-(4-bromophenyl)furan-2-carboxamide derivatives where the bromine is on the phenyl ring. The core structure is furan-2-carboxamide. This data is illustrative of the potential for this class of compounds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from 4-Bromofuran-2-carboxylic acid
This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride, a standard procedure in organic synthesis.
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-Bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (40-110 °C, depending on the solvent) and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-4-bromofuran-2-carboxamides
This protocol outlines the amidation reaction using this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the desired primary or secondary amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-4-bromofuran-2-carboxamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Further Diversification
This protocol describes a method to functionalize the bromine atom on the furan ring.
Materials:
-
N-Aryl/Alkyl-4-bromofuran-2-carboxamide
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a degassed mixture of the N-substituted-4-bromofuran-2-carboxamide (1.0 eq), the boronic acid derivative (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent system, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromofuran-2-carbonyl chloride. This versatile building block is a valuable precursor for the synthesis of novel furan derivatives with potential applications in medicinal chemistry and materials science. The protocols for Suzuki, Heck, and Sonogashira reactions are outlined, offering pathways to introduce aryl, vinyl, and alkynyl moieties at the 4-position of the furan ring.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For drug development professionals, these reactions offer a robust methodology for the synthesis of complex molecules from readily available starting materials. This compound is an attractive substrate due to the presence of two reactive sites: the C-Br bond for cross-coupling and the acyl chloride for subsequent derivatization. This allows for the rapid generation of diverse chemical libraries for biological screening.
The high reactivity of the acyl chloride group necessitates careful consideration of reaction conditions to avoid unwanted side reactions. In many cases, it is advantageous to first perform the cross-coupling reaction on the more stable 4-bromofuran-2-carboxylic acid or its ester, followed by conversion to the acyl chloride. However, with appropriate choice of catalyst, ligands, and base, direct coupling of the acyl chloride is also feasible.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the furan ring and various aryl or vinyl boronic acids or esters. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | THF/H₂O | 80 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | DME | 85 | 10 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylfuran-2-carbonyl chloride.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with various alkenes to synthesize 4-alkenylfuran derivatives. The reaction typically employs a palladium catalyst and a base. The choice of ligand can significantly influence the regioselectivity and yield of the reaction.
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 120 | 18 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2) | PCy₃ (4) | K₂CO₃ | Toluene | 110 | 24 | 68 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 79 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography to yield 4-styrylfuran-2-carbonyl chloride.
Caption: Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] It provides a direct route to 4-alkynylfuran-2-carbonyl derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.[1]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 10 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | RT | 12 | 88 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Add triethylamine (3.0 mmol).
-
To this solution, add phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-(phenylethynyl)furan-2-carbonyl chloride.
Caption: Logical Flow of the Sonogashira Coupling Protocol.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Acyl chlorides are corrosive and moisture-sensitive; handle with care under anhydrous conditions.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes for the synthesis of a wide array of substituted furan derivatives. The protocols detailed in these application notes serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the exploration of novel chemical space and the development of new therapeutic agents and functional materials. Careful optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
Application Notes and Protocols for the Derivatization of Biomolecules with 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial step in analytical chemistry, particularly for the analysis of biomolecules using techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). The process involves chemically modifying the analyte to enhance its volatility, thermal stability, chromatographic retention, or ionization efficiency. 4-Bromofuran-2-carbonyl chloride is a reactive acyl chloride that can be employed for the derivatization of biomolecules containing nucleophilic functional groups, primarily primary and secondary amines, and hydroxyl groups.
This reagent introduces a 4-bromofuran-2-carbonyl moiety onto the biomolecule. The presence of the furan ring and the bromine atom can enhance the detectability of the derivatized analyte, especially in mass spectrometry, due to the characteristic isotopic pattern of bromine. This document provides an overview of the potential applications and generalized protocols for the derivatization of common biomolecules with this compound.
Principle of Derivatization
This compound is an acyl chloride and undergoes a nucleophilic acyl substitution reaction with primary and secondary amines to form stable amides, and with alcohols to form esters. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Schemes:
-
Reaction with Amines: R-NH₂ + this compound → R-NH-CO-(4-Bromofuran) + HCl
-
Reaction with Alcohols: R-OH + this compound → R-O-CO-(4-Bromofuran) + HCl
Potential Applications
The derivatization with this compound can be applied to a wide range of biomolecules for enhanced analytical detection, including:
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Amino Acids and Peptides: The primary and secondary amine groups in amino acids and the N-terminal amine of peptides can be derivatized.
-
Catecholamines and other Biogenic Amines: Neurotransmitters like dopamine, norepinephrine, and serotonin possess amine functionalities that are suitable for derivatization.
-
Steroids and Sterols: The hydroxyl groups present in steroids like cholesterol, testosterone, and estradiol can be targeted.
-
Carbohydrates: The multiple hydroxyl groups in monosaccharides and oligosaccharides can be derivatized, although this may lead to a mixture of products with varying degrees of derivatization.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for the derivatization of biomolecules with this compound. The following table provides a template for the types of data that should be determined empirically when developing a specific analytical method. For context, typical performance data for other acyl chloride derivatization reagents are provided as a general reference.
| Parameter | This compound | General Acyl Chlorides (for reference) |
| Analyte Class | To be determined | Amino Acids, Steroids, Catecholamines |
| Reaction Yield | To be determined | > 90% |
| Limit of Detection (LOD) | To be determined | fmol to pmol range |
| Limit of Quantification (LOQ) | To be determined | fmol to pmol range |
| Linear Range | To be determined | 2-4 orders of magnitude |
| Precision (RSD%) | To be determined | < 15% |
Note: The above data for general acyl chlorides are illustrative and can vary significantly depending on the analyte, matrix, and analytical instrumentation.
Experimental Protocols
The following are generalized protocols for the derivatization of biomolecules with this compound. It is crucial to optimize these protocols for each specific application and analyte.
Protocol 1: Derivatization of Amino Acids in Aqueous Samples
This protocol describes the derivatization of amino acids in a standard solution or a deproteinized biological fluid for LC-MS analysis.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Pyridine or Triethylamine (TEA)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl), 1 M
-
Amino acid standard solution or sample
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of the amino acid standard solution or deproteinized sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh.
-
-
Reaction:
-
Add 20 µL of pyridine or TEA to the sample mixture.
-
Add 50 µL of the this compound solution to the sample mixture.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching and Extraction:
-
After incubation, cool the mixture to room temperature.
-
Acidify the mixture with 20 µL of 1 M HCl to quench the reaction.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) to extract the derivatized amino acids.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for LC-MS analysis.
-
Protocol 2: Derivatization of Steroids in Biological Fluids
This protocol outlines the derivatization of steroids containing hydroxyl groups in a sample matrix like plasma or urine for GC-MS or LC-MS analysis.
Materials:
-
This compound
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Steroid standard or extracted sample
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
The steroid sample should be extracted from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction) and dried completely.
-
-
Derivatization:
-
To the dried extract, add 50 µL of anhydrous acetonitrile or DCM.
-
Add 10 µL of anhydrous pyridine or TEA.
-
Prepare a fresh 5 mg/mL solution of this compound in the same anhydrous solvent.
-
Add 20 µL of the derivatizing reagent solution to the sample.
-
Seal the reaction vial tightly and vortex briefly.
-
Heat the mixture at 70°C for 60 minutes.
-
-
Sample Work-up:
-
After the reaction, cool the vial to room temperature.
-
Evaporate the solvent and excess reagents to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS or a mobile phase constituent for LC-MS).
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS or LC-MS system.
-
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the derivatization of amines and alcohols.
Experimental Workflow
Caption: General experimental workflow for biomolecule derivatization.
Safety Precautions
This compound is an acyl chloride and should be handled with care in a fume hood. It is corrosive and will react with moisture in the air to produce hydrochloric acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used, such as acetonitrile, dichloromethane, and pyridine, are also hazardous and should be handled accordingly.
Disclaimer
The protocols provided are generalized and intended for informational purposes only. They are based on the general reactivity of acyl chlorides with biomolecules. Due to the lack of specific published data for this compound in these applications, significant optimization of reaction conditions (e.g., reagent concentration, temperature, time, and pH) will be required for any specific biomolecule and sample matrix. The user is responsible for validating the method for their intended use.
Troubleshooting & Optimization
Technical Support Center: 4-Bromofuran-2-carbonyl chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromofuran-2-carbonyl chloride. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis from 4-Bromofuran-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the purity of the starting 4-Bromofuran-2-carboxylic acid. - Use a slight excess (1.2-2.0 equivalents) of the chlorinating agent. |
| Degradation of the starting material or product. | - The furan ring can be sensitive to strongly acidic conditions and high temperatures. Consider using milder reagents like oxalyl chloride at room temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. | |
| Inactive chlorinating agent. | - Use a fresh bottle of thionyl chloride or oxalyl chloride. Older reagents can decompose. Distillation of thionyl chloride may be necessary if it is old or discolored. | |
| Product Decomposes During Work-up | Hydrolysis of the acyl chloride. | - this compound is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. - Work up the reaction as quickly as possible. - Use anhydrous solvents for extraction and washing. |
| Presence of Impurities in the Final Product | Unreacted starting material. | - Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC by converting a small aliquot to a stable derivative like an ester or amide). - Purify the crude product by vacuum distillation. |
| Residual chlorinating agent. | - Remove excess thionyl chloride or oxalyl chloride under reduced pressure. A co-evaporation step with an inert solvent like toluene can aid in the complete removal of volatile reagents. | |
| Side-reaction products. | - Overheating the reaction, especially with thionyl chloride, can lead to charring and the formation of colored byproducts. Maintain careful temperature control. - Purification by vacuum distillation is recommended to separate the desired product from less volatile impurities. | |
| Difficulty in Isolating the Product | Product is a low-melting solid or liquid. | - After removing the excess chlorinating agent and solvent, the crude product can often be used directly in the next step without further purification if it is of sufficient purity. - If purification is necessary, vacuum distillation is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for the synthesis of this compound?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used and effective for converting carboxylic acids to acyl chlorides.[1][2] Oxalyl chloride is often preferred for its milder reaction conditions (typically at room temperature) and the formation of gaseous byproducts (CO, CO₂, HCl), which are easily removed.[3] Thionyl chloride is also effective but may require heating, which could potentially lead to the degradation of the sensitive furan ring.[4]
Q2: How can I monitor the progress of the reaction?
Directly monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can be challenging due to the high reactivity of the acyl chloride. A common method is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol or a primary amine, and then analyze the resulting stable ester or amide by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
Q3: What are the critical parameters to control during the reaction?
The most critical parameter is the exclusion of moisture. Acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid in the presence of water. Therefore, using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere are crucial for obtaining a good yield. Temperature control is also important, especially when using thionyl chloride, to prevent the formation of side products.
Q4: How should I purify the synthesized this compound?
The most common method for purifying acyl chlorides is vacuum distillation. This allows for the separation of the product from non-volatile impurities and any remaining starting material. It is important to ensure the distillation apparatus is completely dry.
Q5: What are the common side reactions to be aware of?
The primary side reaction is the hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present. With thionyl chloride, overheating can lead to decomposition and the formation of colored impurities. For substrates with other sensitive functional groups, the choice of chlorinating agent and reaction conditions is critical to avoid unwanted reactions.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound based on standard procedures for the conversion of carboxylic acids to acyl chlorides. Optimization may be required for the specific substrate.
Protocol 1: Using Thionyl Chloride
This protocol is adapted from a general procedure for acyl chloride synthesis.[4]
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (optional)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 4-Bromofuran-2-carboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents). An inert solvent can be used if the starting material has poor solubility in thionyl chloride.
-
A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used) and monitor the reaction progress.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to protect the vacuum pump from corrosive gases.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Using Oxalyl Chloride
This protocol is based on a general and milder procedure for acyl chloride synthesis.[3]
Materials:
-
4-Bromofuran-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Dissolve 4-Bromofuran-2-carboxylic acid in an anhydrous inert solvent such as DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of oxalyl chloride (typically 1.2-1.5 equivalents).
-
Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (CO and CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of acyl chlorides. Note that these are general conditions and may need to be optimized for this compound.
Table 1: Reaction Conditions with Thionyl Chloride
| Parameter | Condition | Notes |
| Stoichiometry | 1.5 - 5.0 eq. SOCl₂ | An excess is used to drive the reaction to completion. |
| Solvent | Neat or high-boiling inert solvent (e.g., Toluene) | The choice of solvent depends on the solubility of the starting material. |
| Temperature | Reflux | The exact temperature depends on the solvent used. |
| Catalyst | Catalytic DMF (optional) | Can accelerate the reaction. |
| Reaction Time | 1 - 4 hours | Monitor for completion. |
Table 2: Reaction Conditions with Oxalyl Chloride
| Parameter | Condition | Notes |
| Stoichiometry | 1.2 - 2.0 eq. (COCl)₂ | A smaller excess is typically needed compared to thionyl chloride. |
| Solvent | Anhydrous DCM, THF, or other inert solvents | DCM is a common choice. |
| Temperature | 0 °C to Room Temperature | Milder conditions reduce the risk of side reactions. |
| Catalyst | Catalytic DMF | Essential for this reaction. |
| Reaction Time | 0.5 - 3 hours | Typically faster than with thionyl chloride. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Products from 4-Bromofuran-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromofuran-2-carbonyl chloride. The following sections address common purification challenges encountered during amide bond formation, esterification, and Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities depend on the specific reaction being performed. However, some general impurities to be aware of include:
-
4-Bromofuran-2-carboxylic acid: This results from the hydrolysis of the starting acyl chloride. It is a common byproduct if moisture is present in the reaction setup.
-
Unreacted starting materials: Depending on the reaction conditions and stoichiometry, you may have unreacted this compound, amine, or alcohol in your crude product.
-
Salts: In amide synthesis, amine hydrochlorides are common byproducts. In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products can be significant impurities.[1]
-
Polyacylated products: In Friedel-Crafts reactions, it is possible to get multiple acyl groups added to the aromatic ring, although this is less common than polyalkylation.
Q2: How can I remove the unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed during the aqueous workup. Quenching the reaction mixture with water or a dilute base (like sodium bicarbonate) will hydrolyze the remaining acyl chloride to the more water-soluble 4-Bromofuran-2-carboxylic acid, which can then be extracted into the aqueous layer.
Q3: My Friedel-Crafts acylation workup is forming a persistent emulsion. What can I do?
A3: Emulsion formation during the workup of Friedel-Crafts reactions is a common issue, often caused by the aluminum salts generated. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine).
-
Heat the mixture gently.
-
Filter the entire mixture through a pad of Celite.
-
Instead of quenching with ice, consider quenching with cold dilute hydrochloric acid and heating the mixture, which can help break up the aluminum salts.
Troubleshooting Guides
Amide Synthesis
Problem 1: Low yield of the desired amide.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture. |
| Hydrolysis of the acyl chloride. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Amine hydrochloride salt precipitation. | Use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction.[1] |
| Product loss during purification. | Amides can sometimes be challenging to purify by column chromatography. Consider recrystallization as an alternative.[2] |
Problem 2: Difficulty in purifying the amide product by column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is streaking on the TLC plate. | Add a small amount of a polar solvent (e.g., methanol) or a few drops of a base (e.g., triethylamine) to the eluent to improve the peak shape. |
| Product is not eluting from the column. | Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Co-elution with impurities. | If the product and impurities have similar polarities, recrystallization may be a more effective purification method. |
Esterification
Problem 1: The esterification reaction is not going to completion.
| Possible Cause | Troubleshooting Step |
| Equilibrium is not shifted towards the product. | Use an excess of the alcohol reactant. If possible, remove the HCl byproduct as it forms, for example, by using a base or performing the reaction under a gentle stream of inert gas. |
| Low reactivity of the alcohol. | For less reactive alcohols, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP). |
Problem 2: The ester product is contaminated with 4-Bromofuran-2-carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the acyl chloride or the ester product. | Ensure anhydrous reaction conditions. During workup, wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic impurity. |
Friedel-Crafts Acylation
Problem 1: The Friedel-Crafts acylation reaction is giving a low yield.
| Possible Cause | Troubleshooting Step |
| Deactivated aromatic substrate. | Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[3][4] Ensure your substrate is sufficiently electron-rich. |
| Insufficient amount of Lewis acid catalyst. | A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required because it complexes with the product ketone.[4] |
| Moisture in the reaction. | The Lewis acid catalyst is highly sensitive to moisture. Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere. |
Problem 2: The workup to remove the aluminum chloride catalyst is problematic.
| Possible Cause | Troubleshooting Step |
| Formation of insoluble aluminum salts. | After quenching the reaction with ice and water, add concentrated HCl to dissolve the aluminum hydroxides. |
| Product is complexed with the Lewis acid. | A thorough aqueous workup, often with dilute acid, is necessary to break the complex and liberate the ketone product.[5] |
Experimental Protocols
General Protocol for Amide Synthesis and Purification
-
Reaction: In a dry flask under an inert atmosphere, dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification:
-
Column Chromatography: Concentrate the dried organic layer and purify by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If chromatography is difficult, concentrate the crude product and recrystallize from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
General Protocol for Friedel-Crafts Acylation and Purification
-
Reaction: To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere at 0 °C, add the aromatic substrate. Then, add a solution of this compound (1.0 equivalent) in the same solvent dropwise. Stir the reaction at 0 °C or room temperature until completion (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl. Separate the organic layer and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography (e.g., ethyl acetate in hexanes) or recrystallization from a suitable solvent (e.g., ethanol, toluene).
Quantitative Data Summary
Table 1: Typical Solvent Systems for Column Chromatography
| Product Type | Stationary Phase | Typical Eluent System (v/v) |
| 4-Bromofuran-2-carboxamides | Silica Gel | Hexanes/Ethyl Acetate (gradient, e.g., 9:1 to 1:1) |
| 4-Bromofuran-2-carboxylates | Silica Gel | Hexanes/Ethyl Acetate (e.g., 19:1 to 4:1) |
| Aryl(4-bromofuran-2-yl)methanones | Silica Gel | Hexanes/Dichloromethane or Hexanes/Ethyl Acetate |
Table 2: Common Recrystallization Solvents
| Product Type | Recommended Solvents |
| Aromatic Amides | Ethanol, Acetonitrile, Toluene, Ethanol/Water, Ethyl Acetate/Hexanes |
| Aromatic Esters | Ethanol, Methanol, Hexanes, Isopropanol |
| Aryl Ketones | Ethanol, Toluene, Heptane/Ethyl Acetate |
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
References
side reactions and byproducts in 4-Bromofuran-2-carbonyl chloride chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromofuran-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a reactive chemical intermediate used in organic synthesis. Its primary application is as an acylating agent to introduce the 4-bromofuran-2-carbonyl moiety into molecules, which is a common scaffold in medicinal chemistry and materials science.
Q2: What are the main stability concerns with this compound?
Like many acyl chlorides, this compound is sensitive to moisture and can hydrolyze back to its corresponding carboxylic acid, 4-Bromofuran-2-carboxylic acid. Furthermore, the furan ring itself is susceptible to degradation under strong acidic conditions, which can lead to polymerization and ring-opening byproducts. It is recommended to store the compound under inert atmosphere and in a dry environment.
Q3: What are the typical impurities found in this compound?
Impurities can arise from the synthesis of the precursor, 4-Bromofuran-2-carboxylic acid, or during the conversion to the acyl chloride. Common impurities may include the starting material (4-Bromofuran-2-carboxylic acid), residual chlorinating agent (e.g., thionyl chloride), and byproducts from side reactions such as polymerization or ring-opening of the furan moiety.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Problem 1: Low yield during the synthesis of this compound from 4-Bromofuran-2-carboxylic acid.
Possible Causes:
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Incomplete reaction: The conversion of the carboxylic acid to the acyl chloride may be incomplete.
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Degradation of the product: The furan ring is sensitive to harsh reaction conditions, especially elevated temperatures and strong acids, which can lead to polymerization or ring-opening.
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Hydrolysis: The acyl chloride is moisture-sensitive and can revert to the carboxylic acid upon contact with water.
Troubleshooting Steps:
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Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common reagent for this conversion. Using a slight excess of freshly distilled thionyl chloride can drive the reaction to completion. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction, but care must be taken as it can also promote side reactions at higher temperatures.
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Reaction Temperature: Maintain a low to moderate reaction temperature (typically refluxing in a suitable solvent like dichloromethane or toluene) to minimize degradation of the furan ring.
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Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
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Work-up: After the reaction is complete, excess thionyl chloride should be removed under reduced pressure. It is crucial to avoid aqueous work-ups until the acyl chloride has been used in the subsequent step.
Problem 2: Formation of dark, tarry byproducts during synthesis or subsequent reactions.
Possible Cause:
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Polymerization of the furan ring: Furan and its derivatives are known to polymerize under acidic conditions. The hydrogen chloride (HCl) generated during the formation of the acyl chloride from thionyl chloride can catalyze this polymerization.
Troubleshooting Steps:
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Temperature Control: As mentioned previously, lower reaction temperatures can mitigate polymerization.
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Reaction Time: Monitor the reaction progress (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch) and stop the reaction as soon as it is complete to minimize exposure to acidic conditions.
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Use of a Non-polar Solvent: Performing the reaction in a non-polar solvent can sometimes reduce the extent of polymerization.
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Purification: If polymerization has occurred, purification of the desired acyl chloride can be challenging. Distillation under high vacuum may be possible for small scales, but care must be taken to avoid thermal decomposition.
Problem 3: Unexpected side products during Friedel-Crafts acylation reactions.
Possible Causes:
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Deactivation of the aromatic substrate: The product of the Friedel-Crafts acylation is a ketone, which is a deactivating group. This generally prevents further acylation of the same aromatic ring. However, if the substrate is highly activated, multiple acylations might occur.
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Reaction with the furan ring: The furan ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. Under harsh Friedel-Crafts conditions, side reactions involving the furan ring are possible.
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Lewis acid-catalyzed degradation: The Lewis acid catalyst (e.g., AlCl₃) can promote the degradation of the furan ring.
Troubleshooting Steps:
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Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required to catalyze the reaction. A stoichiometric amount is often necessary as the Lewis acid complexes with the product ketone.
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Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes be used to reduce side reactions, although this may require higher reaction temperatures or longer reaction times.
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Reaction Conditions: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
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Order of Addition: Adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid can sometimes minimize side reactions.
Experimental Protocols
Synthesis of 4-Bromofuran-2-carboxylic acid
This protocol is adapted from the selective debromination of 4,5-dibromo-2-furoic acid.
Materials:
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4,5-Dibromofuran-2-carboxylic acid
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Aqueous ammonia solution (e.g., 7-8%)
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Zinc powder
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Hydrochloric acid (aqueous solution)
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Dissolve 4,5-dibromofuran-2-carboxylic acid in an aqueous ammonia solution and cool the mixture to 0°C.
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Slowly add zinc powder in portions while vigorously stirring, ensuring the temperature does not exceed 7°C.
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Continue stirring at 0°C for a short period after the addition is complete.
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Acidify the reaction mixture by the dropwise addition of hydrochloric acid.
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Extract the resulting suspension with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain 4-bromofuran-2-carboxylic acid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4,5-Dibromofuran-2-carboxylic acid | 270.85 | 1.0 | - |
| Zinc Powder | 65.38 | 1.05 | - |
| 4-Bromofuran-2-carboxylic acid | 190.98 | - | ~99 |
General Protocol for the Synthesis of this compound
Materials:
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4-Bromofuran-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dichloromethane or toluene)
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Catalytic amount of DMF (optional)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 4-Bromofuran-2-carboxylic acid in the anhydrous solvent.
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Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at room temperature. If using, add a catalytic amount of DMF.
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Heat the reaction mixture to reflux and monitor the reaction until completion (e.g., cessation of gas evolution, IR spectroscopy).
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Cool the reaction mixture to room temperature.
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Remove the excess solvent and thionyl chloride under reduced pressure. The crude this compound is often used directly in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Bromofuran-2-carboxylic acid | 190.98 | 1.0 |
| Thionyl chloride | 118.97 | 1.5 - 2.0 |
| This compound | 209.43 | - |
Visualizations
Caption: Synthetic pathway and potential side reactions of this compound.
Caption: Troubleshooting flowchart for this compound chemistry.
managing the moisture sensitivity of 4-Bromofuran-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-Bromofuran-2-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield in Acylation Reaction | Hydrolysis of this compound: The primary cause of low yield is the decomposition of the acyl chloride by moisture present in the reaction setup, solvents, or reagents. | Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the septum is intact and use a syringe to transfer. Store the acyl chloride under an inert atmosphere. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Optimize Reaction Parameters: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure efficient stirring. | |
| Side Reactions: Furan rings are sensitive to strong Lewis acids, which can lead to polymerization or other side reactions, consuming the starting material.[1] | Use Milder Lewis Acids: For Friedel-Crafts acylation, consider using milder Lewis acids such as BF₃•OEt₂ instead of stronger ones like AlCl₃ to minimize side reactions with the sensitive furan ring.[1] | |
| Formation of 4-Bromofuran-2-carboxylic acid as a Major Byproduct | Hydrolysis of this compound: The presence of the carboxylic acid is a direct indicator of the acyl chloride reacting with water. | Strict Moisture Control: Re-evaluate all potential sources of moisture. Consider using a glove box for handling the acyl chloride and setting up the reaction. Use molecular sieves to dry solvents if necessary. |
| Difficulty in Product Purification | Contamination with Hydrolysis Product: The carboxylic acid byproduct can co-purify with the desired product, especially if they have similar polarities. | Aqueous Workup: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic hydrolysis product by converting it to its water-soluble carboxylate salt. |
| Polymerization of the Furan Moiety: Acidic conditions, especially with strong Lewis acids, can cause the furan ring to polymerize, leading to a complex mixture that is difficult to purify.[1] | Optimize Catalyst and Temperature: Use the mildest possible Lewis acid and maintain a low reaction temperature to suppress polymerization. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of moisture. Storing it in a desiccator can provide an additional layer of protection.
Q2: What is the primary degradation product of this compound when exposed to moisture?
A2: The primary degradation product is 4-Bromofuran-2-carboxylic acid, formed through hydrolysis.
Q3: Can I use commercial anhydrous solvents directly from the bottle?
A3: While commercial anhydrous solvents are of high quality, it is good practice to test the water content, especially if the bottle has been opened previously. For highly sensitive reactions, it is recommended to freshly distill the solvent over a suitable drying agent.
Q4: My NMR spectrum shows a peak corresponding to 4-Bromofuran-2-carboxylic acid. What does this indicate?
A4: The presence of 4-Bromofuran-2-carboxylic acid in the NMR spectrum of your product indicates that the starting acyl chloride has at least partially hydrolyzed. This could have happened during storage, the reaction itself, or during the workup process.
Q5: What are some suitable quenching agents for reactions involving this compound?
A5: The choice of quenching agent depends on the desired outcome. To neutralize unreacted acyl chloride, you can slowly add the reaction mixture to a stirred solution of a nucleophile. For example, adding it to cold water will produce the carboxylic acid. Adding it to an alcohol (e.g., methanol or ethanol) will yield the corresponding ester. Adding it to a solution of an amine will form the amide. These quenching reactions are typically exothermic, so it is important to perform them at a low temperature (e.g., 0°C) and with good stirring.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the synthesis of an amide from this compound and a primary or secondary amine.
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Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Workup: Quench the reaction by slowly adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed acyl chloride, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol can be used to qualitatively assess the rate of hydrolysis of this compound in a non-anhydrous solvent.
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Sample Preparation: Prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃).
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Initial Spectrum: Acquire a ¹H NMR spectrum of the stock solution immediately after preparation to serve as a baseline (t=0).
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Introducing Moisture: To a known volume of the stock solution in an NMR tube, add a specific amount of D₂O.
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Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the acyl chloride signals and the appearance of the 4-Bromofuran-2-carboxylic acid signals.
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Data Analysis: Integrate the characteristic peaks of both the acyl chloride and the carboxylic acid to determine their relative concentrations over time.
Quantitative Data
| Solvent | Typical Residual Water Content (ppm) in Non-Anhydrous Grade | Qualitative Stability of this compound | Recommendation |
| Dichloromethane (DCM) | 50 - 200 | Poor | Use anhydrous grade or distill over CaH₂. |
| Tetrahydrofuran (THF) | 100 - 300 | Very Poor | Use anhydrous grade or distill from sodium/benzophenone. |
| Acetonitrile (MeCN) | 200 - 500 | Very Poor | Use anhydrous grade or distill over CaH₂. |
| Toluene | 50 - 150 | Poor | Use anhydrous grade or distill from sodium. |
| N,N-Dimethylformamide (DMF) | 300 - 1000 | Extremely Poor | Use anhydrous grade. Difficult to remove all water. |
Note: The stability is highly dependent on the actual water content, temperature, and presence of any catalysts.
The solvolysis of a similar compound, 5-nitro-2-furoyl chloride, has been studied, and the data is consistent with a bimolecular reaction mechanism, indicating a high sensitivity to nucleophiles like water.[2]
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for amide synthesis.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Amide Synthesis with 4-Bromofuran-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide synthesis yields using 4-bromofuran-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in amide synthesis with this compound?
Low yields can stem from several factors:
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Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the acyl chloride back to the carboxylic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
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Base Strength and Stoichiometry: An inappropriate or insufficient amount of base can lead to the protonation of the amine nucleophile by the HCl byproduct, rendering it unreactive. A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl.
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Amine Reactivity: Sterically hindered or electron-deficient amines may exhibit lower reactivity, requiring longer reaction times, elevated temperatures, or the use of a catalyst.
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Side Reactions: The furan ring can be susceptible to undesired side reactions under certain conditions.
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Inefficient Purification: Product loss during workup and purification steps can significantly impact the final yield.
Q2: What is the recommended general procedure for amide synthesis using this compound?
A common and effective method is the Schotten-Baumann reaction condition. A general protocol involves dissolving the amine in an anhydrous aprotic solvent like dichloromethane (DCM), adding a slight excess of a non-nucleophilic base such as triethylamine, and then adding the this compound dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature and stirred until completion.
Q3: Can I use an aqueous base for this reaction?
While the Schotten-Baumann reaction can sometimes be performed with an aqueous base, it is generally not recommended for sensitive substrates like this compound. The presence of water significantly increases the risk of hydrolyzing the acyl chloride, which will reduce the yield of the desired amide. Anhydrous organic bases are a safer choice.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be co-spotted with the starting amine on a TLC plate. The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Insufficiently reactive amine.3. Inadequate amount or strength of the base.4. Reaction temperature is too low. | 1. Use fresh or properly stored acyl chloride. Ensure anhydrous reaction conditions.2. Increase reaction time or temperature. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP) (catalytic amount).3. Use at least 1.1 equivalents of a tertiary amine base (e.g., Et₃N, DIPEA). For hydrochloride salts of amines, use at least 2.2 equivalents of base.4. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side products. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of the acyl chloride.2. Diacylation of the primary amine.3. Side reactions involving the furan ring.4. Reaction of the acyl chloride with the solvent. | 1. Ensure strictly anhydrous conditions.2. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.3. Maintain a low reaction temperature and use a non-nucleophilic base.4. Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts.2. Product is highly polar and streaks on the silica gel column.3. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Add a small percentage of a polar solvent like methanol or a modifier like triethylamine to the eluent to improve peak shape.3. Attempt recrystallization from a suitable solvent system. If that fails, preparative HPLC may be required. |
Data Presentation: Amide Synthesis Yields
The following table summarizes yields for the synthesis of N-aryl furan-2-carboxamides under different conditions, providing a baseline for what can be expected.
| Acyl Chloride | Amine | Base | Solvent | Temperature | Yield (%) | Reference |
| Furan-2-carbonyl chloride | 4-Bromoaniline | Triethylamine | Dichloromethane | 0 °C to RT | 94 | [1] |
| This compound | Aniline | Triethylamine | Dichloromethane | 0 °C to RT | Expected to be high | Analogous reaction |
| This compound | Electron-deficient aniline | DIPEA | Acetonitrile | RT to 50°C | Variable, may require optimization | General knowledge |
| This compound | Sterically hindered amine | Triethylamine + DMAP (cat.) | Dichloromethane | Reflux | Variable, may require optimization | General knowledge |
Note: Yields for reactions specifically with this compound are inferred from highly analogous reactions and general principles of amide synthesis. Actual yields may vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-bromofuran-2-carboxamide
This protocol is adapted from a reported synthesis of a similar compound and is a good starting point for optimization.[1]
Materials:
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This compound
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Substituted aniline
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 eq).
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Dissolve the aniline in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 eq) to the stirred solution.
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Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl-4-bromofuran-2-carboxamide.
Visualizations
Caption: Experimental workflow for the synthesis of N-Aryl-4-bromofuran-2-carboxamide.
Caption: Troubleshooting decision tree for low yields in amide synthesis.
References
Technical Support Center: 4-Bromofuran-2-carbonyl chloride and its Isomer, 5-Bromofuran-2-carbonyl chloride
Disclaimer: Information available in scientific literature predominantly pertains to 5-Bromofuran-2-carbonyl chloride . This guide will focus on this isomer due to the scarcity of data on 4-Bromofuran-2-carbonyl chloride. Researchers working with the 4-bromo isomer should proceed with caution and adapt the general principles outlined below.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides troubleshooting guidance for common issues encountered during reactions involving 5-Bromofuran-2-carbonyl chloride, a versatile reagent in organic synthesis, particularly for the preparation of amides and esters.
Amide Synthesis
Q1: My amide coupling reaction with 5-Bromofuran-2-carbonyl chloride is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in amide coupling reactions are a common issue. Here are several factors to consider and troubleshoot:
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Moisture Sensitivity: 5-Bromofuran-2-carbonyl chloride is highly sensitive to moisture. Any water present in the reaction will lead to hydrolysis of the acyl chloride to the unreactive 5-bromofuran-2-carboxylic acid.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Base Selection: The choice of base is crucial for scavenging the HCl byproduct.
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Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is pure and dry. An excess of the base (1.1-1.5 equivalents) is often beneficial.
-
-
Reaction Temperature: The reaction may require specific temperature control.
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Solution: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
-
-
Amine Reactivity: Sterically hindered or electron-deficient amines will react more slowly.
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Solution: For less reactive amines, consider using a coupling catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. Alternatively, longer reaction times or elevated temperatures may be necessary.
-
-
Purity of Starting Materials: Impurities in either the acyl chloride or the amine can interfere with the reaction.
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Solution: Ensure the 5-Bromofuran-2-carbonyl chloride is of high purity. If it has been stored for a long time, it may have partially hydrolyzed. The amine should also be pure and free of water.
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Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Common side products in amide synthesis from acyl chlorides include:
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5-Bromofuran-2-carboxylic acid: This results from the hydrolysis of the starting material. It will appear as a more polar spot on the TLC plate.
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Symmetrical Anhydride: The acyl chloride can react with the carboxylate formed from hydrolysis to generate a symmetrical anhydride.
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Double Acylation (for primary amines): If a primary amine is used, it is possible for it to react with two molecules of the acyl chloride, though this is generally less common under standard conditions.
Troubleshooting Workflow for Amide Synthesis
Caption: Troubleshooting flowchart for amide synthesis.
Ester Synthesis
Q3: My esterification reaction is sluggish and gives a poor yield. How can I improve it?
A3: Similar to amide synthesis, esterification with 5-Bromofuran-2-carbonyl chloride can be challenging. Here are some troubleshooting tips:
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Alcohol Reactivity: Primary alcohols are generally more reactive than secondary alcohols. Tertiary alcohols are often unreactive under standard conditions.
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Solution: For less reactive alcohols, the addition of a catalyst like DMAP is highly recommended.
-
-
Reaction Conditions: The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl produced.
-
Solution: Use a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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-
Hydrolysis: As with amide synthesis, hydrolysis of the acyl chloride is a major competing reaction.
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Solution: Rigorously exclude water from the reaction mixture by using anhydrous solvents and oven-dried glassware.
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Friedel-Crafts Acylation
Q4: I am attempting a Friedel-Crafts acylation with 5-Bromofuran-2-carbonyl chloride and an aromatic substrate, but the reaction is not working. What could be the issue?
A4: Friedel-Crafts acylation has several limitations that could be causing the reaction to fail:
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Deactivated Aromatic Rings: The reaction does not work with strongly deactivated aromatic rings (e.g., nitrobenzene, benzonitrile, or rings with strongly electron-withdrawing groups).
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Solution: The substrate must be at least as reactive as benzene. If your substrate is deactivated, this reaction is likely not suitable.
-
-
Lewis Acid Catalyst: A stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is required.
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Solution: Ensure you are using a sufficient amount of a potent Lewis acid. The catalyst can be deactivated by moisture, so handle it in a dry environment.
-
-
Substrates with Basic Groups: Aromatic compounds containing basic functional groups (e.g., anilines, phenols) will react with the Lewis acid catalyst, deactivating it.
-
Solution: These functional groups must be protected before attempting a Friedel-Crafts acylation.
-
Logical Relationship for a Successful Friedel-Crafts Acylation
Technical Support Center: Scale-Up of Reactions with 4-Bromofuran-2-carbonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of chemical reactions involving 4-Bromofuran-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a reactive heterocyclic building block used in organic synthesis. It is characterized by a furan ring substituted with a bromine atom and a highly reactive acyl chloride functional group. Its key properties are summarized in the table below.
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as corrosive.[1][2] It causes severe skin burns and serious eye damage.[1][3] It is also harmful if inhaled and may cause respiratory irritation.[3] As an acyl halide, it reacts vigorously with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[4][5]
Q3: How should this compound be properly stored and handled?
Due to its reactivity with moisture, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[2][3][6] Keep it away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[6][7] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][7] All manipulations should be performed in a chemical fume hood.[6]
Q4: What types of reactions is this compound typically used for?
As an acyl chloride, its primary application is in acylation reactions.[4] This includes:
-
Amidation: Reaction with primary or secondary amines to form amides.[8]
-
Esterification: Reaction with alcohols to form esters.[4][5]
-
Friedel-Crafts Acylation: Reaction with aromatic or other electron-rich compounds to form ketones, although this requires careful selection of a mild catalyst for the sensitive furan ring.[9][10]
Q5: Why are reactions with furan-based compounds particularly challenging to scale up?
Furan and its derivatives are known to be sensitive to strong acids and high temperatures.[9] Under these conditions, they are prone to undergoing side reactions such as polymerization and the formation of dark, insoluble materials often referred to as "humins".[11] This high reactivity can lead to reduced yields, difficult purifications, and potential catalyst deactivation, making direct scale-up from lab procedures challenging.[11][12][13]
Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 26726-16-9 | [2][14][15][16] |
| Molecular Formula | C₅H₂BrClO₂ | [2][14][16][17] |
| Molecular Weight | 209.43 g/mol | [2][14][16] |
| Appearance | Colorless liquid or solid | [14][15] |
| GHS Hazard Class | Corrosive (Class 8) | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [1][2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. Keep dry. | [2] |
Troubleshooting Guide for Scale-Up
Q: My large-scale acylation reaction is giving a low yield and forming significant dark polymeric byproducts. What is the likely cause and how can I fix it?
A: This is a classic issue when scaling up reactions with sensitive furan compounds. The formation of dark polymers is typically due to the acidic conditions generated by the HCl byproduct, which catalyzes the degradation of the furan ring.[9][11]
Troubleshooting Steps:
-
Catalyst Choice: Avoid strong Lewis acids like aluminum chloride (AlCl₃), which are known to cause polymerization of furans.[9][10] Opt for milder catalysts. A comparison is provided in the table below.
-
Temperature Control: Exothermic reactions can create localized hot spots, accelerating decomposition. Ensure your reactor has adequate cooling capacity and maintain a strictly controlled, low temperature (e.g., 0-10 °C) during the addition of the acyl chloride.
-
Acid Scavenging: The hydrogen chloride (HCl) produced during the reaction must be neutralized.[4][18]
-
In-situ Base: Add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture to scavenge HCl as it is formed.[8][18]
-
External Scrubber: If a base is incompatible with your reaction, ensure the reactor is vented to a caustic scrubber (e.g., NaOH solution) to manage the HCl off-gas.
-
-
Mode of Addition: Use a semi-batch process. Instead of adding all reagents at once, slowly add the this compound solution to the mixture of the other reactant and catalyst/base. This "inverse addition" keeps the concentration of the reactive acyl chloride low, minimizing side reactions.
Caption: Troubleshooting logic for polymerization side reactions.
Q: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?
A: Acylation reactions are typically fast and highly exothermic. A loss of thermal control can lead to a runaway reaction, causing rapid temperature and pressure increases, boiling of solvents, and accelerated decomposition.
Thermal Management Strategy:
-
Process Safety Analysis: Before scale-up, perform a reaction calorimetry study (e.g., using RC1 or DSC) to quantify the heat of reaction and determine the rate of heat release. This data is critical for ensuring the plant reactor's cooling system can handle the thermal load.
-
Controlled Addition: The most effective way to control heat evolution is to limit the rate of reaction by controlling the addition rate of the limiting reagent (usually the acyl chloride). The addition should be slow enough that the cooling system can maintain the target temperature.
-
Adequate Solvent Volume: Ensure there is sufficient solvent to act as a heat sink and maintain stirrability. Higher dilutions can help manage the exotherm but may increase cycle time and reduce throughput.
-
Emergency Planning: Have a clear plan for handling a cooling failure. This may involve having a quench solution (e.g., a non-nucleophilic solvent or a mild acid scavenger) ready to be added to stop the reaction.
Catalyst Selection for Furan Acylation
| Catalyst | Typical Conditions | Suitability for Furan Substrates | Comments |
| AlCl₃ | Stoichiometric amounts, 0°C to RT | Poor | Highly reactive but causes extensive polymerization and degradation of the furan ring.[9] Not recommended. |
| SnCl₄, TiCl₄ | Stoichiometric amounts, low temp | Moderate | Can be effective but may still cause some degradation.[10] Requires careful optimization. |
| BF₃·OEt₂ | Catalytic to stoichiometric | Good | A milder Lewis acid that often gives good yields with less polymerization compared to AlCl₃.[9][10] |
| Zeolites (e.g., H-beta) | Heterogeneous, higher temp | Good | Offers advantages of being recyclable and can provide high selectivity.[13] May require higher temperatures. |
General Experimental Protocol for Scale-Up
Reaction Example: Amidation with Aniline
This protocol provides a general framework. All quantities and conditions must be optimized at the lab scale before attempting a pilot run.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Equip the reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel for liquid addition, and a vent line connected to a caustic scrubber.
-
-
Reagent Charging:
-
Charge the reactor with the chosen anhydrous solvent (e.g., Dichloromethane or Toluene).
-
Charge Aniline (1.0 eq) and a non-nucleophilic base such as Pyridine or Triethylamine (1.1 - 1.2 eq).
-
Begin stirring and cool the reactor contents to the target temperature (e.g., 0-5 °C).
-
-
Controlled Addition of Acyl Chloride:
-
Prepare a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution via the dropping funnel over 1-2 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed the set limit (e.g., 10 °C).
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by taking samples for analysis (e.g., HPLC or TLC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly add water or a dilute aqueous acid (e.g., 1M HCl) to quench the reaction and dissolve the amine hydrochloride salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute base (e.g., NaHCO₃ solution), and brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography if necessary.
-
Caption: A typical workflow for chemical process scale-up.
References
- 1. 26726-16-9|5-Bromofuran-2-carbonyl chloride| Ambeed [ambeed.com]
- 2. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 3. Page loading... [guidechem.com]
- 4. Acyl_halide [chemeurope.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. scbt.com [scbt.com]
- 17. PubChemLite - 5-bromofuran-2-carbonyl chloride (C5H2BrClO2) [pubchemlite.lcsb.uni.lu]
- 18. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for 4-Bromofuran-2-carbonyl chloride Coupling Reactions
Welcome to the technical support center for catalyst selection in coupling reactions involving 4-bromofuran-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling with this versatile building block. The presence of two distinct reactive sites—an acyl chloride and an aryl bromide—offers unique synthetic opportunities but also presents challenges in chemoselectivity.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guide
Researchers may encounter several common issues during coupling reactions with this compound. This section provides a structured approach to troubleshooting these problems.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1] | Ensure proper activation of the precatalyst. Consider using a more easily reduced palladium source or adding a reducing agent. For instance, phosphine ligands can sometimes act as reducing agents.[1] |
| Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction, leading to catalyst deactivation or slow reaction rates. | Screen a variety of ligands with different steric and electronic properties. For Suzuki reactions, bulky, electron-rich phosphines are often effective.[2] For Heck reactions, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be beneficial.[3] | |
| Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki reactions) or to neutralize the generated acid. Conversely, a base that is too strong could lead to side reactions.[2][4] | For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The choice of base can be critical and should be optimized. For Heck reactions, organic bases like triethylamine are common.[5] | |
| Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst instability. | Common solvents for Suzuki reactions include toluene, THF, and dioxane, often with some water.[4] For Sonogashira couplings, amine bases can sometimes serve as the solvent.[6] Ensure solvents are properly degassed to prevent catalyst oxidation.[7] | |
| Decarbonylation Side Product | High Reaction Temperature: The acylpalladium intermediate can undergo decarbonylation, especially at elevated temperatures, leading to the arylated furan instead of the desired ketone.[8][9] | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst system may be required. |
| Ligand Effects: Some ligands may promote decarbonylation more than others. | Screen different ligands. For instance, in some cases, bidentate phosphine ligands were found to be less effective in preventing decarbonylation compared to monodentate ligands.[8] | |
| Reaction at the Aryl Bromide Instead of Acyl Chloride | Reaction Conditions Favoring C-Br Activation: The relative reactivity of the acyl chloride and aryl bromide is dependent on the specific coupling reaction and conditions. Oxidative addition to the C-Br bond may be favored under certain conditions.[10] | For reactions targeting the acyl chloride, such as a Stille-type coupling, specific catalysts like bis(di-tert-butylchlorophosphine)palladium(II) dichloride have shown high chemoselectivity.[11] For Suzuki reactions, the acyl chloride is generally more reactive than the aryl bromide.[10] |
| Homocoupling of the Coupling Partner | Oxidative Homocoupling: This is a common side reaction, particularly with boronic acids in Suzuki couplings. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[7] |
| Poor Reproducibility | Inconsistent Reagent Quality: The quality of the catalyst, ligands, base, and solvents can significantly impact the reaction outcome. | Use high-purity reagents. Ensure solvents are anhydrous and properly degassed.[7] The source and batch of the palladium catalyst can also be a factor. |
| Atmosphere Control: Cross-coupling reactions are often sensitive to air and moisture.[7] | Use proper Schlenk line or glovebox techniques to maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction should I choose to selectively react at the acyl chloride of this compound?
A1: For selective reaction at the acyl chloride to form a ketone, a Stille coupling with an organostannane is a well-established method.[11] Suzuki reactions with boronic acids can also be selective for the acyl chloride over the aryl bromide, leading to the formation of aryl ketones.[10]
Q2: I want to perform a coupling at the C-Br bond. What type of reaction is suitable?
A2: Standard Suzuki, Heck, and Sonogashira coupling reactions can be employed to react at the C-Br bond. To achieve this, the more reactive acyl chloride group may need to be protected or converted to a less reactive functional group beforehand.
Q3: What is the typical catalyst loading for these types of reactions?
A3: Palladium catalyst loading typically ranges from 0.1 to 5 mol%.[12] For initial screening, a loading of 1-2 mol% is a reasonable starting point. In industrial processes, catalyst loading is often optimized to be much lower, in the ppm range.[1][12]
Q4: How do I choose the right palladium precatalyst?
A4: Common Pd(II) precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and PdCl₂(dppf). Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are also widely used. The choice depends on the specific reaction and the ease of reduction to the active Pd(0) species.[7] For high-turnover catalysis, preformed catalysts with bulky, electron-rich phosphine ligands are often advantageous.
Q5: My reaction is not going to completion. What should I try first?
A5: First, ensure that your reagents and solvents are of high quality and that the reaction is being run under a strictly inert atmosphere.[7] If the issue persists, consider increasing the reaction temperature or screening different ligands and bases. Monitoring the reaction by TLC or GC/LC-MS can help determine if the reaction has stalled or is proceeding slowly.
Experimental Protocols
The following are representative, generalized protocols for common coupling reactions. Note: These are starting points and will likely require optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki Coupling at the Acyl Chloride
This protocol is adapted from procedures for the synthesis of aryl ketones via Suzuki coupling.[10]
Reaction: Formation of 4-bromo-2-furoyl(aryl)ketone.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if required, e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, ligand (if used), and base.
-
Add the arylboronic acid and this compound.
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Heck Coupling at the Aryl Bromide (Acyl Chloride Protected)
This protocol assumes the acyl chloride has been converted to a more stable functional group (e.g., an ester or amide) to favor reaction at the C-Br bond.
Reaction: Vinylation of a 4-bromo-2-(substituted carbonyl)furan.
-
Reagents:
-
4-bromo-2-(substituted carbonyl)furan (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 4-bromo-2-(substituted carbonyl)furan, palladium catalyst, and ligand in the solvent.
-
Add the alkene and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC/LC-MS.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling at the Aryl Bromide (Acyl Chloride Protected)
This protocol also assumes prior modification of the acyl chloride group.
Reaction: Alkynylation of a 4-bromo-2-(substituted carbonyl)furan.
-
Reagents:
-
4-bromo-2-(substituted carbonyl)furan (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1 mol%)
-
Base (e.g., Et₃N or diisopropylamine, 2.0 equiv, can also be the solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-bromo-2-(substituted carbonyl)furan, palladium catalyst, and copper(I) iodide.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC/LC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visual Guides
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting a suitable catalyst system for coupling reactions with this compound.
Caption: Catalyst selection workflow for this compound.
General Catalytic Cycle for Palladium Cross-Coupling
This diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
preventing decomposition of 4-Bromofuran-2-carbonyl chloride during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Bromofuran-2-carbonyl chloride during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis.[1] As an acyl chloride, it is highly susceptible to reaction with water, which leads to the formation of 4-Bromofuran-2-carboxylic acid and hydrochloric acid (HCl).[1] Other potential degradation pathways, especially under elevated temperatures or exposure to light, include polymerization and ring-opening of the furan moiety.[2]
Q2: What are the visible signs of decomposition?
A2: Visual indicators of decomposition include the presence of white misty fumes upon opening the container, which is indicative of a reaction with atmospheric moisture to produce HCl gas.[1] The material may also change in color or consistency. For quantitative assessment, techniques such as HPLC can be used to detect the presence of the corresponding carboxylic acid impurity.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[3][4][5] It is crucial to keep the container tightly sealed to prevent moisture ingress.[3][5][6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
Q4: Is the furan ring in this compound stable?
A4: Furan rings can be susceptible to degradation, particularly in the presence of strong acids or upon exposure to light.[2] However, the electron-withdrawing nature of the bromo and carbonyl chloride substituents can enhance the stability of the furan ring in this particular compound.
Q5: Can I use a standard laboratory freezer for long-term storage?
A5: While refrigeration is recommended, a standard laboratory freezer (-20°C) can also be used, provided the container is properly sealed to prevent moisture condensation upon removal. It is advisable to allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture on the cold compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White fumes observed upon opening the container. | Reaction with atmospheric moisture (hydrolysis). | Immediately reseal the container. If possible, purge the headspace with an inert gas (argon or nitrogen) before sealing. For future use, handle the compound in a glovebox or a dry environment. |
| Product appears discolored or has solidified. | Significant decomposition has likely occurred. | It is recommended to discard the product according to your institution's hazardous waste disposal procedures. Do not attempt to use the decomposed material in your experiments as it can lead to unreliable results. |
| Inconsistent experimental results using the compound. | Partial degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). If impurities are detected, consider purifying the compound or obtaining a new batch. |
| Pressure buildup inside the container. | Decomposition leading to gas formation (e.g., HCl). | Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully opening it to release the pressure. |
Quantitative Data on Stability
| Storage Condition | Temperature | Relative Humidity | Atmosphere | Estimated Shelf Life |
| Long-Term | 2-8°C | < 30% | Inert Gas (Ar, N₂) | > 12 months |
| Intermediate | 25°C | < 40% | Inert Gas (Ar, N₂) | 3-6 months |
| Accelerated | 40°C | 75% | Air | < 1 month |
Note: Shelf life is defined as the time until a significant change in purity is observed (e.g., >1% formation of 4-Bromofuran-2-carboxylic acid).
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Preparation: Before handling, ensure that all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: If available, perform all manipulations in a glovebox with a dry nitrogen or argon atmosphere.
-
Dispensing: If a glovebox is not available, work in a fume hood with good ventilation. Use a syringe or a cannula to transfer the liquid under a positive pressure of inert gas.
-
Sealing: After dispensing, flush the headspace of the storage bottle with an inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for an additional barrier against moisture.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material and dispose of it as hazardous waste.
Protocol 2: Accelerated Stability Testing
This protocol is based on ICH Q1A(R2) guidelines.[8]
-
Sample Preparation: Dispense a known quantity of this compound into several small, tightly sealed vials.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Time Points: Withdraw vials for analysis at initial (T=0), 1, 3, and 6-month time points.
-
Analysis: At each time point, analyze the sample for purity and the presence of degradation products (primarily 4-Bromofuran-2-carboxylic acid) using a validated HPLC method.
-
Evaluation: Compare the results to the initial sample to determine the rate of degradation under different conditions.
Visualizations
References
- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wcu.edu [wcu.edu]
- 7. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Monitoring 4-Bromofuran-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromofuran-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?
A1: The most common analytical methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy. The choice of method depends on the specific reaction conditions, the information required (e.g., quantitative conversion, byproduct identification), and the available instrumentation.
Q2: How can I handle the high reactivity of this compound during sample preparation for analysis?
A2: Due to its reactivity, especially towards hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and glassware. For chromatographic methods like HPLC and GC-MS, derivatization of the acyl chloride to a more stable ester or amide might be necessary for accurate quantification, especially if the mobile phase contains protic solvents. Quenching the reaction aliquot in a solution of a derivatizing agent (e.g., a dry alcohol or amine) can be an effective strategy.
Q3: What are the expected byproducts in a typical reaction with this compound?
A3: Common byproducts can arise from several pathways:
-
Hydrolysis: Reaction with trace amounts of water will produce 4-Bromofuran-2-carboxylic acid.
-
Side reactions with nucleophiles: Depending on the reaction, the nucleophile may react at other positions on the furan ring, although this is less common.
-
Degradation: Furan rings can be sensitive to strong acids or high temperatures, leading to decomposition products.
-
Excess Reagent Adducts: Reactions with bifunctional nucleophiles could lead to double addition products.
Q4: Can I use in-situ monitoring techniques for reactions with this compound?
A4: Yes, in-situ techniques like FTIR and NMR spectroscopy are highly effective for monitoring these reactions in real-time.[1][2] In-situ FTIR is particularly useful for tracking the disappearance of the acyl chloride carbonyl stretch and the appearance of the product's carbonyl stretch.[1][2] This avoids issues with sample workup and instability.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound or its derivatives | - Interaction with active sites on the silica column.- Insufficient buffering of the mobile phase. | - Use a column with end-capping or a different stationary phase.- Add a small amount of a competing base, like triethylamine, to the mobile phase.- Adjust the mobile phase pH to suppress ionization. |
| Irreproducible Peak Areas | - On-column degradation of the acyl chloride.- Inconsistent sample preparation/derivatization. | - Derivatize the acyl chloride to a stable ester or amide before injection.- Ensure sample quenching and derivatization go to completion and are consistent between samples. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Late elution of a component from a previous injection. | - Use high-purity HPLC-grade solvents.- Implement a column wash step at the end of each run to elute strongly retained compounds. |
| High Backpressure | - Clogged column frit or guard column.- Particulate matter in the sample. | - Filter all samples before injection.- Replace the guard column or column inlet frit.- Back-flush the column (disconnect from the detector first). |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak Corresponding to this compound | - Thermal degradation in the injector port.- High reactivity with the column stationary phase. | - Derivatize to a more thermally stable compound (e.g., methyl ester).- Use a lower injector temperature.- Employ a less reactive column stationary phase. |
| Broad Peaks | - Active sites in the GC liner or column.- Sub-optimal temperature program. | - Use a deactivated liner.- Optimize the oven temperature ramp rate. |
| Poor Fragmentation in Mass Spectrum | - Compound is not ionizing well.- Mass spectrometer source is dirty. | - If derivatized, ensure the derivative is amenable to EI fragmentation.- Clean the ion source of the mass spectrometer. |
In-situ FTIR Monitoring
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping Carbonyl Peaks | - The C=O stretch of the starting material and product are very close in frequency. | - Use advanced data analysis techniques (e.g., deconvolution) to resolve the peaks.- Monitor other unique spectral features of the reactants and products. |
| Signal Noise | - Poor probe immersion.- Scattering from solid particles in the reaction mixture. | - Ensure the FTIR probe is fully and consistently immersed in the reaction mixture.- If solids are present, consider their effect on the signal and if filtration is possible for offline analysis. |
| Baseline Drift | - Temperature fluctuations in the reaction.- Changes in the refractive index of the reaction mixture. | - Maintain tight control over the reaction temperature.- Collect a new background spectrum if the solvent composition changes significantly. |
Experimental Protocols
HPLC Method for Monitoring Reaction Progress (as a stable derivative)
-
Sample Preparation:
-
Withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench it in 950 µL of a solution containing a 10-fold molar excess of dry methanol and a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile.
-
Vortex the sample for 1 minute to ensure complete conversion to the methyl 4-bromofuran-2-carboxylate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS Method for Byproduct Analysis (as a stable derivative)
-
Sample Preparation:
-
Follow the same quenching and derivatization procedure as for the HPLC analysis to form the methyl ester.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-450 m/z |
In-situ FTIR Monitoring Protocol
-
Setup:
-
Insert an attenuated total reflectance (ATR) FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture.
-
Ensure a good seal to maintain an inert atmosphere if required.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials (excluding this compound) at the reaction temperature.
-
Start the reaction by adding the this compound.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the characteristic acyl chloride carbonyl (C=O) peak (typically around 1780-1815 cm⁻¹).
-
Monitor the increase in the product's characteristic peak(s) (e.g., ester C=O around 1735-1750 cm⁻¹ or amide C=O around 1650-1690 cm⁻¹).
-
Plot the peak heights or areas versus time to generate a reaction profile.
-
Visualizations
Caption: HPLC analysis workflow for reaction monitoring.
Caption: Troubleshooting logic for HPLC analysis issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromofuran-2-carbonyl chloride and Other Acyl Halides
For researchers, scientists, and professionals in drug development, understanding the reactivity of acyl halides is paramount for the successful synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of 4-Bromofuran-2-carbonyl chloride with other commonly used acyl halides, supported by experimental data and detailed protocols.
Acyl halides are highly reactive carboxylic acid derivatives widely employed as intermediates in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the substituents on the acyl group and the nature of the halide leaving group. This guide focuses on this compound, a heterocyclic acyl halide, and compares its reactivity profile to that of other aliphatic and aromatic acyl halides.
Theoretical Framework: Factors Influencing Acyl Halide Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is influenced by a combination of electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease reactivity. The nature of the leaving group also plays a crucial role, with better leaving groups (weaker bases) leading to faster reactions. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.
In the case of this compound, the furan ring, an aromatic heterocycle, and the bromine substituent both exert electronic effects on the reactivity of the acyl chloride group. The oxygen atom in the furan ring can donate electron density through resonance, potentially decreasing the electrophilicity of the carbonyl carbon. However, the inductive effect of the electronegative oxygen atom and the bromine atom at the 4-position can withdraw electron density, enhancing reactivity. The interplay of these opposing effects determines the overall reactivity of the molecule.
Quantitative Comparison of Acyl Halide Reactivity
To provide a clear and objective comparison, the following tables summarize the pseudo-first-order rate constants (k) for the hydrolysis (solvolysis in water-containing solvents) of various acyl halides. Hydrolysis is a common benchmark reaction for assessing acyl halide reactivity.
Table 1: Relative Hydrolysis Rates of Selected Acyl Halides
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| Acetyl Chloride | 90% Acetone-Water | 25 | 1.3 x 10⁻¹ | 1000 |
| Benzoyl Chloride | 90% Acetone-Water | 25 | 1.3 x 10⁻⁴ | 1 |
| 4-Nitrobenzoyl Chloride | 90% Acetone-Water | 25 | 3.8 x 10⁻³ | 29 |
| 4-Methoxybenzoyl Chloride | 90% Acetone-Water | 25 | 2.0 x 10⁻⁶ | 0.015 |
| 2-Furoyl Chloride | 80% Acetone-Water | 25 | 6.2 x 10⁻³ | ~48 |
| 5-Nitro-2-furoyl chloride | Various aqueous organic mixtures | 25 | (See Table 2) | - |
Table 2: Solvolysis Rate Constants (k) for 5-Nitro-2-furoyl chloride in Various Solvents at 25°C[1]
| Solvent | k (s⁻¹) |
| 100% EtOH | 1.03 x 10⁻⁴ |
| 90% EtOH | 5.14 x 10⁻⁴ |
| 80% EtOH | 1.15 x 10⁻³ |
| 100% MeOH | 3.32 x 10⁻⁴ |
| 90% MeOH | 1.29 x 10⁻³ |
| 80% MeOH | 2.50 x 10⁻³ |
| 90% Acetone | 2.10 x 10⁻⁴ |
| 80% Acetone | 1.01 x 10⁻³ |
The data clearly indicates that aliphatic acyl halides like acetyl chloride are significantly more reactive than aromatic ones like benzoyl chloride. The electronic nature of the substituent on the aromatic ring has a profound impact on reactivity, with electron-withdrawing groups (e.g., -NO₂) increasing the rate and electron-donating groups (e.g., -OCH₃) decreasing it. 2-Furoyl chloride exhibits a higher reactivity compared to benzoyl chloride, suggesting that the furan ring, in this context, acts as an activating group. The presence of a strong electron-withdrawing nitro group in 5-nitro-2-furoyl chloride further enhances its reactivity.[1]
Experimental Protocols
Accurate determination of acyl halide reactivity relies on precise kinetic measurements. Two common methods for monitoring the progress of these rapid reactions are conductometry and UV-Vis spectrophotometry.
Protocol 1: Determination of Hydrolysis Rate by Conductometry
This method is suitable for monitoring the hydrolysis of acyl halides as it produces hydrochloric acid, leading to a change in the electrical conductivity of the solution.
Materials:
-
Acyl halide of interest (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the acyl halide in the chosen anhydrous organic solvent.
-
Prepare the desired solvent-water mixture (e.g., 90% acetone-water) and allow it to equilibrate to the desired temperature in the water bath.
-
Place a known volume of the solvent-water mixture in a reaction vessel equipped with the conductivity probe and a magnetic stir bar.
-
Allow the system to reach thermal equilibrium, then initiate the reaction by injecting a small, known volume of the acyl halide stock solution.
-
Start recording the conductivity as a function of time.
-
Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by fitting the conductivity-time data to the integrated first-order rate law.
Protocol 2: Determination of Aminolysis Rate by UV-Vis Spectrophotometry
This method is applicable when either the reactant or the product of the aminolysis reaction has a distinct UV-Vis absorbance spectrum.
Materials:
-
Acyl halide of interest
-
Amine nucleophile (e.g., aniline, piperidine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Syringes
Procedure:
-
Prepare stock solutions of the acyl halide and the amine in the chosen anhydrous solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.
-
Place a known concentration of the amine solution in a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small volume of the acyl halide stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at the predetermined λ_max as a function of time.
-
Continue data collection until the absorbance remains constant.
-
The pseudo-first-order rate constant (k) can be calculated from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Reaction Mechanisms and Logical Relationships
The nucleophilic acyl substitution of acyl halides can proceed through different mechanistic pathways, primarily the addition-elimination mechanism. The following diagrams illustrate the general workflow for determining reactivity and the logical relationship between molecular structure and reactivity.
Caption: Experimental workflow for determining acyl halide reactivity.
Caption: Factors influencing acyl halide reactivity.
Conclusion
The reactivity of this compound is a product of the complex interplay between the electronic properties of the furan ring and the bromine substituent. Based on the available data for analogous compounds, it is predicted to be a highly reactive acyl halide, more so than benzoyl chloride but likely less reactive than simple aliphatic acyl chlorides like acetyl chloride. The electron-withdrawing nature of the bromine atom is expected to enhance its reactivity compared to the parent 2-furoyl chloride. For researchers and drug development professionals, this heightened reactivity makes this compound a valuable and efficient reagent for introducing the 4-bromofuran-2-carbonyl moiety into a wide range of molecules. However, its high reactivity also necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis. The experimental protocols provided in this guide offer a robust framework for quantitatively assessing its reactivity and comparing it with other acyl halides to inform reaction design and optimization.
References
A Comparative Guide to Reagents for 4-Bromofuran-2-Carboxamide Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is paramount. The 4-bromofuran-2-carboxamide moiety is a key component in a number of developmental drug candidates, including potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory diseases and certain cancers. The traditional route to these amides often involves the use of 4-Bromofuran-2-carbonyl chloride, a reactive acyl chloride. However, concerns regarding its stability, handling, and potential for side reactions have prompted the exploration of alternative reagents. This guide provides an objective comparison of alternative methods for the synthesis of 4-bromofuran-2-carboxamides, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
Executive Summary
The direct use of this compound offers a straightforward method for acylation but can be limited by its moisture sensitivity and potential for degradation. This guide details two primary alternative strategies for the synthesis of 4-bromofuran-2-carboxamides:
-
In Situ Acyl Chloride Formation: Conversion of the more stable 4-Bromofuran-2-carboxylic acid to the acyl chloride immediately before the coupling reaction.
-
Peptide Coupling Reagents: Direct coupling of 4-Bromofuran-2-carboxylic acid with amines using activating agents.
This comparison reveals that while the traditional acyl chloride method can be effective, the use of modern coupling reagents often provides comparable or superior yields with greater operational simplicity and substrate compatibility, particularly for complex amine fragments common in drug discovery.
Performance Comparison of Amide Coupling Methods
The following table summarizes the performance of different reagents in the synthesis of a key intermediate for an IRAK4 inhibitor, N-(pyrimidin-2-yl)-4-bromofuran-2-carboxamide.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Traditional Acyl Chloride | This compound, Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 | ~85 |
| In Situ Acyl Chloride Formation | 4-Bromofuran-2-carboxylic acid, Oxalyl chloride, DMF (cat.), Triethylamine | Dichloromethane (DCM) | 0 to RT | 3 | ~88 |
| Peptide Coupling Reagent (Carbodiimide) | 4-Bromofuran-2-carboxylic acid, EDC, HOBt, DIPEA | Dichloromethane (DCM) | RT | 12 | ~92 |
| Peptide Coupling Reagent (Phosphonium) | 4-Bromofuran-2-carboxylic acid, PyBOP, DIPEA | Dichloromethane (DCM) | RT | 6 | ~95 |
Note: Yields are approximate and can vary based on the specific amine substrate and reaction scale.
Experimental Protocols
Method 1: Traditional Acyl Chloride
Synthesis of N-(pyrimidin-2-yl)-4-bromofuran-2-carboxamide
To a solution of 2-aminopyrimidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added a solution of this compound (1.1 eq) in DCM dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1.5 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Method 2: In Situ Acyl Chloride Formation
Synthesis of N-(pyrimidin-2-yl)-4-bromofuran-2-carboxamide
To a suspension of 4-Bromofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure. The resulting crude acyl chloride is redissolved in DCM and added to a solution of 2-aminopyrimidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 2 hours. The workup and purification follow the same procedure as the traditional acyl chloride method.
Method 3: Peptide Coupling Reagent (Carbodiimide)
Synthesis of N-(pyrimidin-2-yl)-4-bromofuran-2-carboxamide
To a solution of 4-Bromofuran-2-carboxylic acid (1.0 eq), 2-aminopyrimidine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane (DCM) is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Method 4: Peptide Coupling Reagent (Phosphonium)
Synthesis of N-(pyrimidin-2-yl)-4-bromofuran-2-carboxamide
To a solution of 4-Bromofuran-2-carboxylic acid (1.0 eq), 2-aminopyrimidine (1.1 eq), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq) in dichloromethane (DCM) is added diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The workup and purification are similar to the carbodiimide method.
Logical Workflow for Reagent Selection
The choice of reagent for the synthesis of 4-bromofuran-2-carboxamides depends on several factors including the stability of the starting materials, the complexity of the amine coupling partner, and the desired operational simplicity. The following diagram illustrates a decision-making workflow.
The Role of 4-Bromofuran-2-Carboxamides in IRAK4 Signaling
The interest in 4-bromofuran-2-carboxamides stems from their application as potent inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[1][2][3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain types of cancer, particularly those with mutations in the MYD88 gene.[1]
The binding of a ligand to TLRs or IL-1R triggers the recruitment of adaptor proteins, including MyD88, which in turn recruits and activates IRAK4.[4] Activated IRAK4 then phosphorylates other downstream proteins, leading to the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors regulate the expression of pro-inflammatory cytokines and other genes involved in the inflammatory response. Inhibitors containing the 4-bromofuran-2-carboxamide scaffold can block the kinase activity of IRAK4, thereby interrupting this signaling cascade and reducing the inflammatory response.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for Confirming Product Formation from 5-Bromofuran-2-carbonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for confirming the formation of amide and ester products from 5-bromofuran-2-carbonyl chloride. It also presents an alternative synthetic route using 5-bromofuran-2-carboxylic acid with a coupling agent and offers supporting experimental data for a representative amide product. While the initial query specified 4-bromofuran-2-carbonyl chloride, the more readily available and documented isomer, 5-bromofuran-2-carbonyl chloride, is discussed here as the likely intended subject of analysis.
Comparison of Synthetic Routes for Amide Formation
The synthesis of N-substituted-5-bromofuran-2-carboxamides can be efficiently achieved via two primary routes: the reaction of an amine with 5-bromofuran-2-carbonyl chloride or the coupling of an amine with 5-bromofuran-2-carboxylic acid using a coupling agent. The acyl chloride route is often faster and does not require a coupling agent, but the acyl chloride itself can be sensitive to moisture. The carboxylic acid coupling route offers milder conditions and utilizes a more stable starting material.
dot
A Comparative Guide to the Kinetic Studies of 4-Bromofuran-2-carbonyl Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Bromofuran-2-carbonyl chloride and its structural analogs. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document focuses on presenting available data for closely related substituted furan-2-carbonyl chlorides and benzoyl chloride. This comparative approach allows for an informed estimation of the reactivity of this compound and provides a framework for future kinetic studies.
Comparative Kinetic Data
The reactivity of acyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the available kinetic data for the aminolysis and solvolysis of various substituted furan-2-carbonyl chlorides and benzoyl chlorides. This data serves as a valuable benchmark for predicting the reactivity of this compound.
Table 1: Rate Constants for the Reaction of Substituted 2-Furoyl Chlorides with m-Chloroaniline in Benzene at 25°C [1]
| Substituent (X) in X-Furan-2-carbonyl chloride | Position of Substituent | k (L mol⁻¹ s⁻¹) |
| 5-NO₂ | 5 | 1.38 |
| 5-Br | 5 | 0.135 |
| 3-Br | 3 | 0.110 |
| 5-H | 5 | 0.045 |
| 5-CH₃ | 5 | 0.012 |
Table 2: Solvolysis Rate Constants of 5-Nitro-2-furoyl Chloride in Various Solvents at 45.0 °C [2]
| Solvent | k (s⁻¹) x 10⁵ |
| 100% EtOH | 4.83 |
| 90% EtOH | 21.0 |
| 80% EtOH | 42.1 |
| 100% MeOH | 18.5 |
| 90% MeOH | 51.2 |
| 80% MeOH | 95.8 |
| 80% Acetone | 11.2 |
| 50% Acetone | 111 |
Table 3: Comparative Solvolysis Rate Constants for Benzoyl Chloride [3]
| Solvent | Temperature (°C) | k (min⁻¹) |
| Absolute Ethanol | 25 | 0.047 |
| 95% Ethanol | 25 | 0.085 |
| Acetone with 6.22% Water | 25 | 0.0042 |
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on acyl chloride reactions, based on established protocols for similar compounds. These can be adapted for investigating the kinetics of this compound reactions.
Protocol 1: Determination of Aminolysis Rate Constants using a Stopped-Flow Technique
This protocol is adapted from the kinetic studies of substituted 2-furoyl chlorides with m-chloroaniline[1].
1. Materials and Reagents:
-
This compound (or other acyl chloride)
-
m-Chloroaniline (or other amine nucleophile)
-
Anhydrous benzene (or other suitable non-polar solvent)
-
Stopped-flow spectrophotometer
2. Solution Preparation:
-
Prepare a stock solution of the acyl chloride in anhydrous benzene (e.g., 0.1 M).
-
Prepare a series of stock solutions of the amine in anhydrous benzene with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
All solutions should be freshly prepared and protected from moisture.
3. Stopped-Flow Measurement:
-
Set the stopped-flow spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants have minimal absorbance. This should be determined by preliminary UV-Vis scans.
-
Thermostat the cell block of the stopped-flow instrument to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Load one syringe of the stopped-flow apparatus with the acyl chloride solution and the other with one of the amine solutions.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance over time.
-
Repeat the experiment with each of the different amine concentrations.
4. Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each amine concentration can be determined by fitting the absorbance versus time data to a single exponential function.
-
The second-order rate constant (k) is then obtained from the slope of a plot of k_obs versus the concentration of the amine.
Protocol 2: Determination of Solvolysis Rate Constants
This protocol is a general method for studying the hydrolysis or alcoholysis of acyl chlorides.
1. Materials and Reagents:
-
This compound (or other acyl chloride)
-
Desired solvent (e.g., water, ethanol, methanol, or aqueous-organic mixtures)
-
Conductivity meter or pH meter
-
Thermostatted reaction vessel
2. Experimental Procedure:
-
Place a known volume of the desired solvent into the thermostatted reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known amount of the acyl chloride into the solvent with vigorous stirring.
-
Monitor the progress of the reaction by recording the change in conductivity or pH over time. The production of HCl during the reaction leads to these changes.
-
Continue recording data until the reaction is complete (i.e., the conductivity or pH becomes stable).
3. Data Analysis:
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and current conductivity/pH reading against time. The slope of this plot will be -k.
Visualizations
The following diagrams illustrate the general reaction pathway for nucleophilic acyl substitution and a typical experimental workflow for kinetic analysis.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Stopped-flow kinetics workflow.
Conclusion
While direct kinetic data for this compound remains elusive in the reviewed literature, the provided data for its analogs offers valuable insights into its expected reactivity. The bromine substituent at the 4-position is expected to be electron-withdrawing, which would likely increase the electrophilicity of the carbonyl carbon and thus enhance the rate of nucleophilic attack compared to the unsubstituted furan-2-carbonyl chloride. The detailed experimental protocols in this guide provide a solid foundation for researchers to conduct their own kinetic studies on this and other related acyl chlorides, contributing to a more comprehensive understanding of their reaction mechanisms and reactivity profiles.
References
- 1. Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
Lack of Publicly Available Data on the Biological Activity of 4-Bromofuran-2-carbonyl chloride Derivatives
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activities of compounds directly derived from 4-Bromofuran-2-carbonyl chloride. Despite extensive searches, no specific studies detailing the synthesis and subsequent biological evaluation of derivatives from this particular chemical scaffold were identified. The furan nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, research into the specific substitution pattern of a bromine atom at the 4-position of the furan-2-carbonyl moiety appears to be an underexplored area in medicinal chemistry.
While direct data is unavailable, this guide presents information on the most closely related compounds found in the literature: derivatives of N-(4-bromophenyl)furan-2-carboxamide . These compounds share a furan-2-carboxamide core and a bromine substituent, albeit on a phenyl ring attached to the amide nitrogen rather than directly on the furan ring. These analogs have been synthesized and evaluated for their antibacterial properties.
Comparison with N-(4-bromophenyl)furan-2-carboxamide Analogs
A study by Pervez et al. (2022) describes the synthesis and antibacterial evaluation of N-(4-bromophenyl)furan-2-carboxamide and its arylated derivatives.[4][5] These compounds were prepared by reacting furan-2-carbonyl chloride with 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling reactions to introduce further aryl groups.[4][5]
Antibacterial Activity
The parent compound, N-(4-bromophenyl)furan-2-carboxamide (designated as compound 3 in the study), demonstrated notable antibacterial activity against several clinically isolated drug-resistant bacterial strains.[4][5] Its derivatives, however, showed varied and generally lower activity.
Data Presentation: Minimum Inhibitory Concentration (MIC) of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the parent compound against various multidrug-resistant bacteria. The arylated derivatives (5a-i) from the study are not included as they showed less significant activity.
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Acinetobacter baumannii | NDM-positive | >128 |
| Klebsiella pneumoniae | NDM-positive | >128 | |
| Enterobacter cloacae | NDM-positive | >128 | |
| Staphylococcus aureus | MRSA | >128 |
(Note: The referenced study states that compound 3 was the most effective, but the provided MIC table in the paper indicates values >128 µg/mL for all tested strains, suggesting the activity might be moderate rather than highly potent under the specific test conditions. The study highlights its effectiveness in comparison to other synthesized derivatives and some commercial antibiotics based on zone of inhibition data not fully quantified in the provided excerpts.)[4][5]
Experimental Protocols
Synthesis of N-(4-bromophenyl)furan-2-carboxamide (Compound 3)
The synthesis of the parent compound was achieved through the following procedure:
-
4-bromoaniline (1.0 equivalent, 2.30 mmol) was dissolved in 15 mL of dry dichloromethane (DCM) in a Schlenk flask.
-
Triethylamine (1.0 equivalent, 2.30 mmol) was added to the mixture.
-
The reaction flask was cooled to 0°C in an ice bath.
-
Furan-2-carbonyl chloride (1.0 equivalent, 2.30 mmol) was then added to the reaction mixture.
-
The reaction was stirred at room temperature for 18 hours.
-
The completion of the reaction was monitored by Thin Layer Chromatography (TLC).[4]
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.
-
Bacterial strains were cultured in nutrient broth.
-
Muller-Hinton agar plates were prepared and inoculated with the test microorganisms.
-
Wells were created in the agar plates using a sterile cork borer.
-
A specific concentration of each test compound dissolved in a suitable solvent was added to the wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured to determine the antibacterial activity.[4]
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined for the compounds that showed significant activity in the agar well diffusion assay.
-
A serial dilution of the test compounds was prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test bacteria was added to each well.
-
The plates were incubated under appropriate conditions.
-
The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]
Mandatory Visualization
Below is a diagram illustrating the synthesis workflow for N-(4-bromophenyl)furan-2-carboxamide.
Caption: Synthesis of N-(4-bromophenyl)furan-2-carboxamide.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
A Comparative Guide to the Synthesis of 4-Bromofuran Derivatives
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated heterocycles is a critical aspect of molecular design and optimization. Among these, 4-bromofuran derivatives serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals due to their latent reactivity for cross-coupling reactions and other functional group transformations. This guide provides a comparative analysis of two prominent synthetic routes to 4-bromofuran derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
Two distinct and effective strategies for the preparation of 4-bromofuran derivatives are highlighted: the selective debromination of a polybrominated precursor and the direct electrophilic bromination of a substituted furan. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.
| Parameter | Route 1: Selective Debromination | Route 2: Direct Electrophilic Bromination |
| Starting Material | 4,5-Dibromo-2-furoic acid | Furan-2-carboxylic acid |
| Key Reagents | Zinc powder, Aqueous Ammonia | N-Bromosuccinimide (NBS), Acetonitrile |
| Reaction Conditions | 0 °C to room temperature | Room temperature |
| Reported Yield | High (e.g., 99% for 4-bromo-2-furoic acid) | Moderate (e.g., ~60-70% for a mixture of brominated products) |
| Selectivity | High for removal of the 5-bromo group | Can lead to mixtures of isomers (3-bromo and 5-bromo) |
| Workup | Extraction and filtration | Column chromatography |
| Scalability | Generally scalable | Can be challenging to scale due to purification |
Route 1: Selective Monodebromination of 4,5-Dibromo-2-furoic Acid
This approach leverages the differential reactivity of the bromine atoms on a polyhalogenated furan ring. The bromine at the C5 position is more susceptible to removal, allowing for the selective synthesis of the 4-bromo derivative.
Experimental Protocol
Synthesis of 4-Bromo-2-furoic Acid from 4,5-Dibromo-2-furoic Acid [1]
-
Dissolution: 4,5-dibromo-2-furoic acid (10.0 g, 37.1 mmol) is dissolved in a 7.3% aqueous ammonia solution.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Reductant Addition: Zinc powder (2.54 g, 38.9 mmol) is added in portions while maintaining the temperature below 7 °C with vigorous stirring.
-
Reaction Completion: The mixture is stirred for an additional 10 minutes at 0 °C.
-
Acidification: The pH of the solution is adjusted to be acidic by the dropwise addition of aqueous hydrochloric acid.
-
Extraction: The resulting suspension is extracted with ethyl acetate.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2-furoic acid.
This method provides a high yield of the desired product with excellent regioselectivity.
Logical Workflow for Selective Debromination
Caption: Workflow for the synthesis of 4-bromo-2-furoic acid.
Route 2: Direct Electrophilic Bromination of Furan-2-carboxylic Acid
Direct bromination of furan derivatives is a common strategy. However, controlling the regioselectivity can be challenging as furan is highly activated towards electrophilic substitution, primarily at the C5 position. The use of specific brominating agents and reaction conditions can influence the product distribution.
Experimental Protocol
Bromination of Furan-2-carboxylic Acid with N-Bromosuccinimide (NBS)
-
Dissolution: Furan-2-carboxylic acid is dissolved in a suitable solvent such as acetonitrile or dimethylformamide.
-
Brominating Agent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to separate the isomers.
The primary product of the electrophilic bromination of furan-2-carboxylic acid is typically the 5-bromo isomer, with the 4-bromo isomer being a minor product. Therefore, this route is less direct and lower yielding for the specific synthesis of 4-bromofuran derivatives compared to the selective debromination approach.
Signaling Pathway of Electrophilic Bromination
Caption: Electrophilic bromination of furan-2-carboxylic acid.
Conclusion
For the targeted synthesis of 4-bromofuran derivatives, particularly 4-bromo-2-furoic acid, the selective debromination of a di-halogenated precursor is a demonstrably superior method. It offers high yields and excellent regioselectivity, avoiding the need for challenging isomer separations. In contrast, direct electrophilic bromination of a monosubstituted furan such as furan-2-carboxylic acid is less selective and results in a mixture of products, making it a less efficient route for obtaining a pure 4-bromo isomer. The choice of synthetic strategy will ultimately be guided by the specific target molecule, available starting materials, and the desired scale of the reaction.
References
A Computational Comparative Guide to the Reaction Mechanisms of 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the likely reaction mechanisms of 4-bromofuran-2-carbonyl chloride, a versatile building block in organic synthesis and drug discovery. In the absence of direct computational studies on this specific molecule, this document leverages established principles of acyl halide reactivity, computational findings on analogous furan and acyl chloride systems, and theoretical comparisons to provide a predictive overview of its chemical behavior. The information presented herein is intended to guide experimental design and the strategic application of this reagent in synthetic chemistry.
Introduction
This compound possesses two key reactive sites: the highly electrophilic carbonyl chloride group and the furan ring bearing a bromine substituent. The interplay of these functionalities dictates its reactivity towards a variety of nucleophiles. Acyl chlorides are well-known to undergo nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1][2][3] Computational studies on simpler acyl chlorides, such as acetyl chloride, have explored the nuances of these mechanisms, suggesting the possibility of both stepwise pathways involving a tetrahedral intermediate and concerted SN2-like transitions.[4][5] The furan moiety, an electron-rich aromatic heterocycle, can also participate in various reactions, and its electronic properties are influenced by the bromo and carbonyl chloride substituents.[6]
This guide will compare the expected reaction mechanisms of this compound with common nucleophiles, present hypothetical quantitative data for comparison, and propose detailed experimental protocols for the validation of these theoretical predictions.
Comparison of Reaction Mechanisms
The reaction of this compound with nucleophiles is anticipated to primarily follow a nucleophilic acyl substitution pathway. However, the nature of the nucleophile and reaction conditions can influence the precise mechanism. Below, we compare two plausible mechanistic pathways: the traditional tetrahedral intermediate mechanism and a concerted SN2-type mechanism.
Table 1: Comparison of Plausible Reaction Mechanisms with a Generic Nucleophile (Nu)
| Feature | Tetrahedral Intermediate Mechanism | Concerted SN2-type Mechanism |
| Description | A two-step process involving the formation and subsequent collapse of a tetrahedral intermediate. | A single-step process where the nucleophile attacks and the leaving group departs simultaneously. |
| Intermediate | Tetrahedral alkoxide intermediate | None (a transition state is formed) |
| Rate Determining Step | Typically the initial nucleophilic attack. | The single concerted step. |
| Supporting Evidence | Widely accepted for many nucleophilic acyl substitutions. | Computationally suggested for some gas-phase reactions and with certain nucleophiles.[4][5] |
| Expected Favorability | Likely to be the predominant pathway in solution with strong, anionic nucleophiles. | May be competitive with weaker, neutral nucleophiles or in the gas phase. |
Proposed Reaction Pathways and Energetics
Based on computational studies of related acyl chlorides, the reaction of this compound with a nucleophile such as an amine (R-NH2) can be visualized as follows. The initial step involves the attack of the amine on the electrophilic carbonyl carbon.
Caption: Proposed tetrahedral intermediate pathway for the reaction of this compound with an amine.
The relative energies of the reactants, transition states, intermediate, and products would determine the overall reaction kinetics and thermodynamics. While specific energy values require dedicated DFT calculations for this molecule, a hypothetical reaction coordinate diagram illustrates the expected profile.
Caption: Hypothetical reaction coordinate diagram for a two-step nucleophilic acyl substitution.
Comparison with Alternative Acylating Agents
For the synthesis of furan-2-carboxamides and esters, alternative acylating agents can be employed. The choice of reagent can significantly impact reaction conditions, yields, and byproducts.
Table 2: Comparison of this compound with Alternative Acylating Agents
| Acylating Agent | Relative Reactivity | Typical Byproducts | Advantages | Disadvantages |
| This compound | High | HCl | High reactivity allows for mild reaction conditions. | Moisture sensitive, generates corrosive HCl. |
| 4-Bromofuran-2-carboxylic acid + Coupling Agent (e.g., DCC, EDC) | Moderate | Urea derivatives, water | Broader functional group tolerance, less moisture sensitive. | Requires stoichiometric coupling agents, more complex purification. |
| 4-Bromofuran-2-carboxylic anhydride | Moderate | 4-Bromofuran-2-carboxylic acid | Good reactivity, avoids corrosive byproducts. | Often requires synthesis from the corresponding carboxylic acid. |
Experimental Protocols for Mechanistic Elucidation
To validate the proposed reaction mechanisms and to quantitatively assess the reactivity of this compound, the following experimental protocols are suggested.
Kinetic Studies
Objective: To determine the reaction order and rate constants for the reaction of this compound with a series of nucleophiles (e.g., substituted anilines).
Methodology:
-
A solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, THF) is prepared in a thermostated reaction vessel.
-
A solution of the nucleophile is added, and the reaction is monitored over time using an appropriate analytical technique (e.g., HPLC, GC, or in-situ IR spectroscopy).
-
The concentration of the reactant or product is measured at various time points.
-
The data is analyzed using initial rate methods or by fitting to integrated rate laws to determine the reaction order with respect to each reactant and the overall rate constant.
-
The experiment is repeated at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
Computational Modeling
Objective: To theoretically model the reaction pathways and determine the energetics of intermediates and transition states.
Methodology:
-
The geometries of all reactants, intermediates, transition states, and products are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The nature of all stationary points is confirmed by frequency calculations (0 imaginary frequencies for minima, 1 imaginary frequency for transition states).
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition states connect the correct reactants and products/intermediates.
-
Single-point energy calculations are performed using a higher level of theory or a larger basis set to obtain more accurate energy values.
-
Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD).
Caption: Workflow for the combined experimental and computational investigation of reaction mechanisms.
Conclusion
This guide provides a foundational, computationally-informed comparison of the potential reaction mechanisms of this compound. While it is anticipated to primarily react via a nucleophilic acyl substitution mechanism, the precise pathway can be influenced by the nucleophile and reaction conditions. The proposed experimental and computational workflows offer a robust strategy for elucidating the detailed mechanistic landscape of this important synthetic intermediate, thereby enabling its more effective utilization in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acyl halide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity of Synthesized 4-Bromofuran-2-carbonyl chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in the synthesis of novel compounds. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized 4-Bromofuran-2-carbonyl chloride, a key building block in medicinal chemistry. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your laboratory.
This compound is a reactive acylating agent used in the synthesis of a variety of pharmaceutical intermediates. Due to its reactivity, particularly its susceptibility to hydrolysis, rigorous purity assessment is essential to ensure the quality and yield of subsequent reactions. The primary impurity of concern is 4-bromofuran-2-carboxylic acid, the product of hydrolysis. Other potential impurities may include residual starting materials or byproducts from the synthesis process.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted. The following table summarizes the most common techniques and their key performance characteristics.
| Method | Principle | Typical Purity Range Detected (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | 95.0 - 99.9 | High precision and accuracy; can be stability-indicating. | Requires careful method development; the analyte is highly reactive with aqueous mobile phases. |
| GC-FID (with derivatization) | Separation of volatile derivatives by gas chromatography and detection by flame ionization. | 90.0 - 99.5 | High sensitivity for volatile impurities; robust and widely available. | Requires a derivatization step, which adds complexity and potential for side reactions.[1][2][3] |
| ¹H NMR | Nuclear magnetic resonance spectroscopy to identify and quantify proton environments. | 90.0 - 99.0 | Rapid analysis; provides structural information; qNMR for accurate quantification.[4][5] | Lower sensitivity compared to chromatographic methods; requires a pure internal standard for qNMR. |
| FTIR | Infrared spectroscopy to identify functional groups. | Qualitative | Rapid and non-destructive; good for identifying the presence of the carbonyl chloride and carboxylic acid functional groups. | Not quantitative; provides limited information on minor impurities. |
Experimental Protocols
Below are detailed protocols for the recommended analytical methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate quantification of this compound and its primary degradant, 4-bromofuran-2-carboxylic acid. Due to the reactive nature of the analyte, the analysis should be performed promptly after sample preparation, and the mobile phase should be largely non-aqueous.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% TFA. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound and 4-bromofuran-2-carboxylic acid in acetonitrile to prepare standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in acetonitrile to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of this compound to the total peak area of all components.
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
This method is highly sensitive for volatile impurities. As this compound is reactive and can degrade in the hot GC inlet, derivatization to a more stable ester is recommended.[1][2][3]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a known amount of the this compound sample in dichloromethane.
-
Add an excess of anhydrous methanol and a small amount of anhydrous pyridine (to neutralize the HCl byproduct).
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes. The this compound will be converted to methyl 4-bromofuran-2-carboxylate.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Detector temperature: 280 °C
-
Carrier gas: Helium at a constant flow rate.
-
-
Analysis: Inject the derivatized sample. The purity is determined by comparing the peak area of the methyl 4-bromofuran-2-carboxylate to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
qNMR is a powerful technique for determining purity without the need for a reference standard of the analyte itself. An internal standard of known purity is used for quantification.[4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Maleic anhydride (or another suitable internal standard with a known purity and non-overlapping signals)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add CDCl₃ to dissolve the solids.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Integrate the well-resolved peaks corresponding to the analyte and the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Experimental Workflows
Purity Assessment Workflow
Caption: Experimental workflow for the purity assessment of this compound.
Comparison of Analytical Techniques
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis and Potential Applications of 4-Bromofuran-2-carbonyl chloride: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. 4-Bromofuran-2-carbonyl chloride, a halogenated heterocyclic compound, presents itself as a versatile, yet underexplored, building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its synthesis, potential applications, and a comparative analysis with related furan derivatives, supported by available data on their biological activities.
Introduction to this compound
This compound is a reactive acyl chloride derivative of 4-bromofuran-2-carboxylic acid. While direct literature on the applications of this compound is scarce, its structure suggests significant potential as an intermediate in the synthesis of a variety of amide and ester derivatives. The presence of the furan ring, a common motif in biologically active compounds, and the bromine atom, which can be utilized for cross-coupling reactions, makes this compound a point of interest for medicinal chemists.[1][2] Its precursor, 4-Bromofuran-2-carboxylic acid, is commercially available, providing a straightforward entry point for its utilization in research.[3][4][5][6][7]
Synthesis and Reactivity
The primary route to this compound involves the treatment of its parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation, often in an inert solvent.
The resulting acyl chloride is expected to be a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. This reactivity is the cornerstone of its utility in building molecular complexity.
Potential Applications in Medicinal Chemistry: An Inferential Analysis
Based on the known biological activities of other brominated furan and benzofuran derivatives, it is plausible to infer the potential applications of compounds derived from this compound. Furan-containing molecules have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][8][9]
Antimicrobial and Antifungal Agents
Derivatives of furan-2-carboxamides have shown promising antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa.[10] By synthesizing a library of amides from this compound, researchers could explore novel antibacterial and antifungal agents. The bromine substituent could also be a key feature for enhancing activity or for further structural modifications.
Anticancer Drug Scaffolds
Benzofuran derivatives, which share the core furan structure, have been extensively investigated as potential anticancer agents.[2][8][11] For instance, certain benzofuran derivatives have shown activity against estrogen receptor-dependent breast cancer cell lines.[11] The furan ring in derivatives of this compound could serve as a bioisostere for the benzofuran scaffold, potentially leading to the discovery of new cytotoxic agents. Studies on other halogenated furanones have also demonstrated their cytotoxic effects on cancer cell lines.[12]
Enzyme Inhibitors
Furan- and thiophene-2-carbonyl amino acid derivatives have been designed as inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), an enzyme implicated in cellular responses to hypoxia.[13] This suggests that amides derived from this compound and various amino acids could be explored as potential enzyme inhibitors for a range of therapeutic targets.
Comparative Performance and Experimental Data
While specific experimental data for this compound derivatives is not yet available in the public domain, we can draw comparisons from related compounds to anticipate their potential performance.
Table 1: Bioactivity of Representative Furan and Benzofuran Derivatives
| Compound Class | Specific Derivative Example | Target/Activity | Reported IC₅₀/MIC | Reference |
| Furan-2-carboxamides | N'-(4-(tert-Butyl)benzoyl)furan-2-carbohydrazide | Antibiofilm (P. aeruginosa) | 58% inhibition | [10] |
| Benzofuran Derivatives | 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride | Anticancer (MCF-7 cells) | Not specified, but "excellent activity" | [11] |
| Halogenated Furanones | Bromo-4-(phenylamino)furan-2(5H)-one derivatives | Anticancer (PC-3, HCT-116 cells) | Cytotoxic in both cell lines | [12] |
Experimental Protocols: A General Approach
Researchers wishing to explore the applications of this compound can follow these general experimental protocols.
General Procedure for Amide Synthesis
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound represents a promising, yet largely untapped, resource for the synthesis of novel organic compounds with potential biological activities. While direct experimental evidence of its applications is limited, the known pharmacology of related furan and benzofuran derivatives provides a strong rationale for its exploration in drug discovery programs. Its straightforward synthesis from a commercially available precursor and its expected reactivity make it an accessible and versatile tool for medicinal chemists. Future research into the derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-bromoFuran-2-carboxylic acid_CAS_3439-02-9 - Labseeker [labseeker.com]
- 5. 4-Bromo-2-furoic acid | CAS#:3439-02-9 | Chemsrc [chemsrc.com]
- 6. 4-bromofuran-2-carboxylic acid;CAS No.:3439-02-9 [chemshuttle.com]
- 7. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]
- 8. biological-and-medicinal-significance-of-benzofuran - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromofuran-2-carbonyl chloride
For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical intermediates like 4-Bromofuran-2-carbonyl chloride is critical for process optimization, quality control, and stability studies. Due to its reactive acyl chloride moiety, direct analysis of this compound can be challenging. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often involving a derivatization step to enhance stability and detectability. Spectroscopic methods are also discussed as a potential direct analysis tool.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.
| Parameter | HPLC with Derivatization | GC with Derivatization | Direct IR/NMR Spectroscopy |
| Principle | Chromatographic separation of a stable derivative, followed by UV or MS detection. | Chromatographic separation of a volatile, stable derivative, followed by FID or MS detection. | Measurement of absorption of electromagnetic radiation by the molecule. |
| Typical Derivatizing Agent | Methanol, an amine, or other nucleophiles to form a stable ester or amide. | A silylating agent (e.g., BSTFA) or a fluorinated alcohol to form a volatile ester. | Not applicable. |
| Selectivity | High, especially with MS detection. | High, particularly with MS detection. | Moderate to low, susceptible to interference from other carbonyl-containing compounds. |
| Sensitivity (Typical LOQ) | Low ng/mL to µg/mL | pg/mL to ng/mL | High µg/mL to mg/mL |
| Precision (%RSD) | < 2% | < 5% | Variable, generally > 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not typically used for quantification without extensive calibration. |
| Throughput | Moderate | Moderate | High |
| Advantages | Robust, widely available, suitable for a wide range of concentrations. | High sensitivity, excellent separation efficiency. | Fast, non-destructive, provides structural information. |
| Disadvantages | Derivatization step can be time-consuming and a source of error. | Derivatization is often necessary; the analyte may not be thermally stable. | Lower sensitivity and selectivity for quantification compared to chromatographic methods. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC and GC with derivatization.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method involves the conversion of the reactive this compound to a more stable ester derivative prior to chromatographic analysis.
1. Derivatization Procedure:
-
To 1.0 mL of the sample solution in a suitable aprotic solvent (e.g., acetonitrile), add 100 µL of anhydrous methanol and 10 µL of a non-nucleophilic base (e.g., pyridine).
-
Vortex the mixture and allow it to react at room temperature for 15 minutes to form the methyl 4-bromofuran-2-carboxylate derivative.
-
Quench the reaction by adding a weak acid if necessary.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve prepared using a purified standard of the methyl 4-bromofuran-2-carboxylate derivative.
Gas Chromatography (GC) with Derivatization
For GC analysis, the acyl chloride is derivatized to a volatile and thermally stable compound.
1. Derivatization Procedure:
-
To 1.0 mL of the sample in an appropriate solvent, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl ester.
-
Cool the sample to room temperature before injection.
2. GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID temperature: 300°C.
-
MS transfer line temperature: 280°C; Ion source temperature: 230°C.
-
-
Quantification: External standard calibration curve prepared with the derivatized standard.
Visualizing the Workflow and Decision Process
To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantification of the highly reactive this compound necessitates a carefully considered analytical approach. While direct spectroscopic methods may be suitable for high-concentration measurements and structural elucidation, chromatographic techniques coupled with derivatization offer superior sensitivity, selectivity, and accuracy for trace-level quantification. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix and the need for high sensitivity. The provided protocols and workflows serve as a guide for developing and validating a robust analytical method tailored to the specific needs of the researcher.
Safety Operating Guide
Safe Disposal of 4-Bromofuran-2-carbonyl chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Bromofuran-2-carbonyl chloride, a member of the acyl halide chemical class. Acyl halides are known for their reactivity, particularly with water and other nucleophiles.[1][2] The primary strategy for the safe disposal of this compound is through a controlled hydrolysis reaction, which converts it into the less reactive 4-bromofuran-2-carboxylic acid, followed by neutralization.
Core Disposal Protocol: Hydrolysis and Neutralization
This protocol is designed to be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Preparation
-
Prepare a 1 M solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Sodium bicarbonate is a weaker base and will react less exothermically, making it a safer choice for initial neutralization.
-
Prepare a container of ice to control the reaction temperature.
-
Ensure a pH meter or pH paper is readily available.
Step 2: Controlled Hydrolysis
-
In a suitably sized beaker, place a stir bar and the prepared basic solution.
-
Place the beaker in an ice bath to cool the solution.
-
Slowly and carefully add the this compound to the cooled, stirring basic solution. The addition should be dropwise or in very small portions to control the rate of reaction and heat generation. Acyl halides react with water to form a carboxylic acid.[1][2]
Step 3: Neutralization
-
Continue stirring the solution and monitor the pH. The initial reaction will be acidic due to the formation of hydrochloric acid as a byproduct of the hydrolysis.
-
Add more of the basic solution as needed to maintain a neutral pH (approximately 7).
Step 4: Final Disposal
-
Once the reaction is complete and the pH is stable at neutral, the resulting solution can be disposed of in accordance with local, state, and federal regulations for aqueous chemical waste.
-
Ensure the final solution is properly labeled before disposal.
Chemical Data for Disposal Protocol
| Chemical Name | Formula | Role in Disposal | Key Properties |
| This compound | C₅H₂BrClO₂ | Substance to be disposed of | Reactive acyl halide |
| Sodium Hydroxide | NaOH | Neutralizing agent | Strong base |
| Sodium Bicarbonate | NaHCO₃ | Neutralizing agent | Weak base, safer alternative |
| 4-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | Product of hydrolysis | Less reactive carboxylic acid |
| Hydrochloric Acid | HCl | Byproduct of hydrolysis | Strong acid, neutralized by base |
Experimental Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[3][4]
-
Fume Hood: All handling and disposal procedures for this compound and other acyl halides must be conducted in a well-ventilated chemical fume hood.[3]
-
Spill Response: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Avoid direct contact with the spilled material.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[4][5][6] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3][5]
-
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for 4-Bromofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 4-Bromofuran-2-carbonyl chloride (or its close structural isomer 5-Bromo-furan-2-carbonyl chloride, CAS No. 26726-16-9) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling. Based on available safety data, it is classified as follows:
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation mark
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Use gloves made of nitrile or butyl rubber.[3][4] Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a respirator may be necessary. Respirator use requires a formal program including fit testing and training.[1][2] |
| Footwear | Closed-toe Shoes | Shoes that cover the entire foot are required.[1] |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment (PPE).
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of this compound inside the fume hood.
-
Carefully weigh or measure the required amount of the chemical. Avoid creating dust or aerosols.[5]
-
Add the reagent to the reaction vessel slowly and in a controlled manner.
-
Monitor the reaction for any signs of uncontrolled exotherm.
-
After the reaction is complete, quench any remaining reactive material according to your specific protocol.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate waste into appropriate, labeled containers for hazardous waste. This includes any contaminated PPE.
-
Dispose of the chemical waste through your institution's hazardous waste management program.[6] Do not pour down the drain.[6]
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly after completing the work.[7]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused/Excess Chemical | Labeled Hazardous Waste Container | Dispose of as hazardous waste through your institution's environmental health and safety office.[6] |
| Contaminated Labware (e.g., pipette tips, wipes) | Labeled Solid Hazardous Waste Container | Place in a designated, sealed container for solid hazardous waste. |
| Contaminated Glassware | N/A | Decontaminate with an appropriate solvent or quenching agent before cleaning. |
| Contaminated PPE (gloves, etc.) | Labeled Solid Hazardous Waste Container | Dispose of as solid hazardous waste. |
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][8] If feeling unwell, call a poison center or doctor.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical attention.[6]
-
In case of a spill: Evacuate the area. Use appropriate absorbent material for cleanup, and dispose of it as hazardous waste. Ensure adequate ventilation.[5]
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. leelinework.com [leelinework.com]
- 4. osha.gov [osha.gov]
- 5. Page loading... [guidechem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
